molecular formula C8H15NO3 B137462 1-N-Boc-3-hydroxyazetidine CAS No. 141699-55-0

1-N-Boc-3-hydroxyazetidine

Número de catálogo: B137462
Número CAS: 141699-55-0
Peso molecular: 173.21 g/mol
Clave InChI: XRRXRQJQQKMFBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-N-Boc-3-hydroxyazetidine is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 3-hydroxyazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXRQJQQKMFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373546
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-55-0
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-N-Boc-3-hydroxyazetidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (also known as tert-butyl 3-hydroxyazetidine-1-carboxylate). This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development.

Chemical Structure and Identifiers

This compound is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the azetidine motif into more complex molecules.[1]

IdentifierValue
CAS Number 141699-55-0[1][2]
Molecular Formula C₈H₁₅NO₃[2][3]
Molecular Weight 173.21 g/mol [2][3][4]
IUPAC Name tert-butyl 3-hydroxyazetidine-1-carboxylate[1][5][6]
Synonyms 1-Boc-3-azetidinol, N-Boc-3-hydroxyazetidine, tert-Butyl 3-hydroxyazetidine-1-carboxylate[1][4]
SMILES CC(C)(C)OC(=O)N1CC(C1)O[1]
InChI InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3[1]
InChIKey XRRXRQJQQKMFBC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is typically a white to light yellow solid at room temperature.[1][7][8]

PropertyValue
Appearance White to light yellow solid or powder[1][7][8][9]
Melting Point 36-43 °C[9]
Boiling Point 253.7 ± 33.0 °C (Predicted)[8][9]
Density 1.184 ± 0.06 g/cm³ (Predicted)[9]
Flash Point >110 °C (>230 °F)[9]
Solubility Soluble in organic solvents such as methanol; insoluble in water.[1][9]
pKa 14.16 ± 0.20 (Predicted)[9]
Storage Temperature 2-8°C[9]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a precursor followed by Boc protection. The following protocol is a general procedure derived from cited methods.[3][7][9]

Starting Material: 1-diphenylmethyl-3-hydroxyazetidine or 1-benzylazetidin-3-ol.[7][10] Reagents: Methanol, 10% Palladium on Carbon (Pd/C), Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF).[3][7][10]

Methodology:

  • Deprotection (Hydrogenolysis):

    • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (e.g., 10.0 g, 41.8 mmol) in a suitable solvent like methanol (300 mL) or THF (350 mL).[3][7][10]

    • Add a catalytic amount of 10% Palladium on Carbon (e.g., 10.0 g).[3][7]

    • Place the reaction mixture under a hydrogen atmosphere (e.g., 30 psi) and stir at room temperature.[3]

    • The reaction is typically monitored for completion, which can take from 3 to 18 hours.[3][7]

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.[3][7] The filter cake is washed with the solvent used in the reaction.

  • Boc Protection:

    • To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 18.2 g, 83.6 mmol, approximately 2 equivalents).[3][7]

    • Stir the reaction mixture at room temperature for approximately 1 hour.[3][7]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.[3][7]

    • The resulting residue is then purified by silica gel column chromatography.

    • A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 1:1 and moving to 1:2).[3]

    • The purified fractions are combined and concentrated to afford this compound as a solid.

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a two-step process involving debenzylation followed by N-Boc protection.

Synthesis_Workflow Start 1-Benzhydrylazetidin-3-ol Intermediate 3-Hydroxyazetidine (crude) Start->Intermediate Debenzylation Reagent1 H₂, Pd/C Methanol Reagent1->Intermediate Purification Column Chromatography Intermediate->Purification N-Boc Protection Reagent2 Di-tert-butyl dicarbonate (Boc₂O) Reagent2->Purification FinalProduct This compound Purification->FinalProduct Isolation

References

Technical Guide: 1-N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-hydroxyazetidine, with the CAS number 141699-55-0, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, combined with a strategically placed hydroxyl group and a Boc-protecting group, offers a unique conformational constraint and versatile reactivity. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is typically a white to light yellow solid. The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled deprotection in synthetic routes.

PropertyValueReference(s)
CAS Number 141699-55-0
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance White to light yellow solid/powder
Melting Point 36-43 °C
Boiling Point 253.7±33.0 °C (Predicted)
Purity (Assay) ≥96.0% - 97%
Storage Temperature 2-8°C
Solubility Soluble in organic solvents, insoluble in water

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the debenzylation of a protected azetidine precursor followed by the introduction of the Boc group.

Protocol 1: Synthesis from 1-benzhydrylazetidin-3-ol hydrochloride

This two-step procedure involves the formation of the free base followed by a one-pot debenzylation and Boc-protection.

Step 1: Formation of 1-benzhydrylazetidin-3-ol (Free Base)

  • Suspend 1-benzhydrylazetidin-3-ol hydrochloride (625 g, 2.27 mol) in a mixture of 10% aqueous sodium carbonate solution (5 L) and dichloromethane (5 L).

  • Stir the suspension at room temperature until all solids dissolve.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

Step 2: Hydrogenolysis and Boc-Protection

  • Dissolve the crude free base in tetrahydrofuran (THF) (6 L) in a suitable pressure vessel (e.g., Parr bomb).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., to 30 psi) and stir at room temperature for approximately 18 hours, or until hydrogen uptake ceases.

  • Monitor the reaction completion by a suitable analytical method (e.g., HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with THF (4 L).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2), to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start_mol 1-Benzhydrylazetidin-3-ol Hydrochloride free_base Free Base Formation start_mol->free_base Na₂CO₃, CH₂Cl₂ hydrogenolysis Hydrogenolysis & Boc Protection free_base->hydrogenolysis H₂, Pd/C, Boc₂O final_product This compound hydrogenolysis->final_product Purification

Caption: General synthesis workflow for this compound.

Core Applications in Drug Discovery

The structural attributes of this compound make it a highly valuable component in the construction of complex therapeutic molecules. Its primary role is as a linker, connecting different functional moieties within a drug construct.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a precursor to non-cleavable linkers. These linkers covalently attach a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb selectively targets tumor-associated antigens on cancer cells, and upon internalization, the entire ADC is degraded in the lysosome, releasing the payload to exert its cell-killing effect. The azetidine ring provides a stable, rigid spacer within the linker, influencing the overall properties of the ADC, such as solubility and stability.

ADC_Signaling_Pathway cluster_binding Targeting & Binding cluster_internalization Internalization & Payload Release cluster_effect Cellular Effect ADC Antibody-Drug Conjugate (with Azetidine Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Degradation Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death

Caption: Role of azetidine linkers in ADC mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The azetidine-containing linker plays a crucial role in orienting these two ligands to facilitate the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.

PROTAC_Workflow PROTAC PROTAC (with Azetidine Linker) Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and indispensable building block for the synthesis of sophisticated molecules in drug discovery. Its unique structural features provide a stable and conformationally constrained scaffold that is leveraged in the design of linkers for ADCs and PROTACs. The synthetic accessibility and reactivity of this compound will continue to fuel innovation in the development of next-generation targeted therapies.

Technical Guide: Physical Properties of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and the presence of a hydroxyl group make it a valuable scaffold for introducing specific conformational constraints and polarity into molecules. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.

Core Physical Properties

The fundamental physical characteristics of tert-butyl 3-hydroxyazetidine-1-carboxylate are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

PropertyValueSource
Molecular Formula C₈H₁₅NO₃PubChem
Molecular Weight 173.21 g/mol PubChem[3]
Appearance White to light yellow solidSpectraBase[4]
Melting Point 36-43 °CChemicalBook[5]
Boiling Point (Predicted) 253.7 ± 33.0 °CChemicalBook[5]
Density (Predicted) 1.184 ± 0.06 g/cm³ChemicalBook[5]
Solubility Soluble in MethanolChemicalBook[5]
Storage Temperature 2-8°CChemicalBook[5]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m), 3.82 (2H, dd, J = 10.2, 4.4Hz), 1.44 (9H, s).[5]

¹³C NMR (100 MHz, MeOD-d₄): δ (ppm) 158.8 (C=O, Boc), 80.5 (Cq tBu), 55.9 (CH), 45.1 (CH₂), 28.9 (tBu, Boc).[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

FTIR (Melt): Key absorptions can be observed that correspond to the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-N and C-O stretches. The spectrum is available on SpectraBase for detailed analysis.[4]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of tert-butyl 3-hydroxyazetidine-1-carboxylate can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[7][8][9][10][11]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in a given solvent can be performed as follows:

Procedure:

  • Sample Preparation: Weigh a small, known amount of tert-butyl 3-hydroxyazetidine-1-carboxylate (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL of methanol) to the solid in a test tube or vial.

  • Observation: Agitate the mixture (e.g., by vortexing) for a set period at a controlled temperature.

  • Analysis: Visually inspect the solution for the presence of undissolved solid. If the solid completely dissolves, it is considered soluble under these conditions.

Application in Synthesis: A Workflow for PROTAC Development

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The azetidine ring provides a rigid scaffold that can be functionalized to connect the target protein binder and the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using an azetidine-based linker derived from tert-butyl 3-hydroxyazetidine-1-carboxylate.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_modification Linker Functionalization cluster_conjugation PROTAC Assembly cluster_final Final Product A tert-Butyl 3-hydroxyazetidine-1-carboxylate B Functionalization of Hydroxyl Group A->B Chemical Synthesis C Introduction of Reactive Handle (e.g., Azide, Alkyne) B->C Further Modification D Conjugation to E3 Ligase Ligand C->D Click Chemistry or Amide Coupling E Deprotection of Boc Group D->E Acidic Conditions F Conjugation to Target Protein Binder E->F Amide Coupling G Purified PROTAC F->G Purification (HPLC)

Caption: Generalized workflow for PROTAC synthesis.

Safety and Handling

tert-Butyl 3-hydroxyazetidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Store in a cool, dry, and well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

References

A Technical Guide to the Solubility of 1-N-Boc-3-hydroxyazetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-N-Boc-3-hydroxyazetidine, a key building block in modern medicinal chemistry.[1][] While specific quantitative solubility data in a range of organic solvents is not extensively published, this document outlines the established qualitative solubility profile and furnishes a detailed experimental protocol for determining precise solubility values. Furthermore, it visualizes a common synthetic pathway for this compound, offering a comprehensive resource for its application in research and development.

Solubility Profile of this compound

This compound (CAS RN: 141699-55-0), also known as tert-butyl 3-hydroxyazetidine-1-carboxylate, is a white to light yellow solid at room temperature.[3][4][5] It is characterized by the presence of a polar hydroxyl group and a non-polar tert-butoxycarbonyl (Boc) protecting group, which impart a degree of amphiphilicity to the molecule.

General solubility information indicates that this compound is soluble in a variety of organic solvents but is insoluble in water.[3] This solubility profile is consistent with its molecular structure, where the Boc group enhances lipophilicity, while the hydroxyl group and the azetidine ring nitrogen contribute to its polarity.

Qualitative Solubility Summary

Based on its chemical structure and general laboratory observations, the following qualitative solubility trends can be expected. It is important to note that these are general predictions, and empirical testing is necessary to determine quantitative values.

Solvent ClassPredicted SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol)HighThe hydroxyl group of this compound can participate in hydrogen bonding with protic solvents, promoting dissolution.
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO, THF)High to ModerateThe polarity of these solvents can effectively solvate the polar functionalities of the molecule.[6]
Chlorinated Solvents (e.g., Dichloromethane)HighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[7]
Ester Solvents (e.g., Ethyl Acetate)ModerateEthyl acetate is a moderately polar solvent capable of dissolving many organic compounds.[7]
Aromatic Hydrocarbons (e.g., Toluene)Low to ModerateThe non-polar nature of toluene makes it less effective at solvating the polar groups of the molecule.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)LowThese non-polar solvents are generally poor solvents for polar compounds.

Experimental Protocol for Determining a-N-Boc-3-hydroxyazetidine Solubility

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[8] This method determines the thermodynamic solubility of a compound at a given temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8] The temperature should be maintained at the desired value for the solubility measurement.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[8]

  • Filtration: Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter into a clean vial.[8] This step removes any remaining solid particles.

  • Quantification: Dilute an aliquot of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of the solute in the saturated solution. The solubility is typically reported in mg/mL or mol/L at the specified temperature.

Visualizing a Key Synthetic Pathway

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[][9] The following diagram illustrates a common synthetic route to this compound.

G cluster_0 Synthesis of this compound A 1-Diphenylmethyl-3-hydroxyazetidine B Hydrogenolysis A->B H2, Pd/C Methanol C 3-Hydroxyazetidine (intermediate) B->C D Boc Protection C->D Di-tert-butyl dicarbonate (Boc)2O E This compound D->E

Caption: Synthetic pathway to this compound.

Application in Drug Discovery and Development

The azetidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications.[1] Its protected nitrogen and reactive hydroxyl group allow for sequential and controlled chemical modifications, making it a valuable tool for building molecular complexity. The solubility of this intermediate in various organic solvents is a critical parameter for reaction setup, purification, and formulation development in the drug discovery process.[10]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the ¹H NMR spectrum of 1-N-Boc-3-hydroxyazetidine, a key building block in medicinal chemistry and drug development. This document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for spectral acquisition.

Molecular Structure and Proton Environments

This compound possesses a strained four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a hydroxyl group. The molecule has four distinct proton environments, leading to a characteristic ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

Figure 1: Structure of this compound with proton labeling.

¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 300 MHz.

SignalProtonsChemical Shift (δ, ppm)MultiplicityIntegration
1H of Boc1.43Singlet (s)9H
2H꜀ (CH-OH)4.56Multiplet (m)1H
3Hₐ (CH₂)3.81Multiplet (m)2H
4Hᵦ (CH₂)4.13Multiplet (m)2H

Note: The multiplicities for the azetidine ring protons are complex due to second-order effects and are often reported as multiplets (m)[1].

Interpretation of the Spectrum

  • Boc Group (1.43 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector appear as a sharp singlet at approximately 1.43 ppm. This signal is characteristic and easily identifiable.

  • Azetidine Ring Protons (3.81 - 4.56 ppm):

    • H꜀ (4.56 ppm): The proton on the carbon bearing the hydroxyl group (C3) is the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent oxygen atom. It appears as a multiplet around 4.56 ppm.[1]

    • Hₐ and Hᵦ (3.81 and 4.13 ppm): The four protons on the two methylene groups (C2 and C4) of the azetidine ring are diastereotopic and thus chemically non-equivalent. They give rise to complex multiplets in the region of 3.81 and 4.13 ppm.[1] The protons on the same carbon are geminally coupled, and they are also vicinally coupled to the H꜀ proton.

Spin-Spin Coupling Pathway

The coupling relationships between the protons on the azetidine ring are illustrated in the following diagram. Due to the rigid nature of the four-membered ring, the geminal and vicinal coupling constants can be significant.

G Ha Hₐ Hb Hᵦ Ha->Hb Jgeminal Hc H꜀ Ha->Hc Jvicinal Hb->Hc Jvicinal

Figure 2: Spin-spin coupling pathways for the azetidine ring protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

5.1. Sample Preparation

  • Weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

5.2. Instrument Parameters

The following are typical parameters for a 300 or 400 MHz NMR spectrometer:

ParameterValue
Spectrometer Frequency300 or 400 MHz
SolventCDCl₃
Temperature298 K (25 °C)
Pulse SequenceStandard single-pulse (zg30)
Relaxation Delay (d1)1-5 seconds
Number of Scans (ns)8-16
Spectral Width~16 ppm
ReferenceTetramethylsilane (TMS) at 0.00 ppm

5.3. Experimental Workflow

The general workflow for acquiring and processing the ¹H NMR spectrum is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnet filter->shim tune Tune Probe shim->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 3: Experimental workflow for ¹H NMR spectroscopy.

References

Key spectroscopic data for 1-N-Boc-3-hydroxyazetidine characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data essential for the characterization of 1-N-Boc-3-hydroxyazetidine (tert-butyl 3-hydroxyazetidine-1-carboxylate), a valuable building block in pharmaceutical and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Summary of Spectroscopic Data

The empirical formula for this compound is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol .[1] The structural confirmation is achieved through a combination of spectroscopic methods, with the key quantitative data summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.56m1HCH-OH
4.13m2HCH₂
3.81m2HCH₂
1.43s9HC(CH₃)₃

Solvent: CDCl₃, Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
156.8C=O (carbamate)
79.5C(CH₃)₃
61.9CH-OH
46.4CH₂
28.3C(CH₃)₃

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data for this compound
Frequency (cm⁻¹)DescriptionFunctional Group
~3400 (broad)O-H stretchAlcohol
2974C-H stretch (sp³)Alkane
1694C=O stretchCarbamate
1455C-H bendAlkane
1372C-H bendAlkane
1255C-N stretchAmine
1138C-O stretchAlcohol
Table 4: Mass Spectrometry Data for this compound
m/zInterpretation
174.1[M+H]⁺ (protonated molecule)
118.1[M+H - C₄H₈]⁺ (loss of isobutylene)
74.1[M+H - C₅H₉O₂]⁺ (further fragmentation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 150 MHz spectrometer, respectively.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

Data Processing: The free induction decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Mode: Transmittance.

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Acquisition Parameters:

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

Data Processing: The acquired mass spectra were analyzed to identify the protonated molecular ion and significant fragment ions.

Visualization of Characterization Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Fig. 1: Experimental workflow for the synthesis and characterization of this compound.

G cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR (Proton Environment) Connectivity Connectivity of Atoms H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity IR IR Spectroscopy (Functional Groups) Functional_Groups Presence of -OH, -NHBoc IR->Functional_Groups MS Mass Spectrometry (Molecular Weight) Molecular_Formula C₈H₁₅NO₃ MS->Molecular_Formula Final_Structure This compound Structure Confirmed Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Fig. 2: Logical relationship of spectroscopic data in the structural elucidation of this compound.

References

The Gatekeeper of Strained Rings: A Technical Guide to the Boc Protecting Group in Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. However, the inherent ring strain that makes azetidines attractive also renders them susceptible to undesired reactions. The strategic use of protecting groups is therefore paramount in harnessing the synthetic potential of this heterocycle. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone, offering a versatile and reliable tool for the synthesis and functionalization of azetidines. This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in azetidine chemistry, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The multifaceted role of the Boc protecting group

The Boc group serves several critical functions in azetidine chemistry, primarily by modulating the reactivity of the ring nitrogen and adjacent carbons. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom, preventing unwanted side reactions.[1] This deactivation is crucial for maintaining the integrity of the strained four-membered ring during various synthetic transformations.[2]

Furthermore, the Boc group acts as a powerful directing group, facilitating the regioselective functionalization of the azetidine ring. A salient example is the α-lithiation of N-Boc-azetidines. The carbamate oxygen can coordinate with organolithium bases, directing deprotonation to the adjacent C2 position, thereby enabling the introduction of a wide range of electrophiles.[3][4] This controlled functionalization is a key strategy for synthesizing substituted azetidine derivatives.[3]

The stability of the Boc group under a variety of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[5][6] This orthogonality allows for the selective deprotection of the azetidine nitrogen without affecting other acid-labile groups that may be present in the molecule.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving Boc-protected azetidines, providing a comparative overview of yields and selectivities.

EntryReactantReagents and ConditionsProductYield (%)Reference
1Azetidine(Boc)₂O, Et₃N, THFN-Boc-azetidine>95[6]
23-Hydroxyazetidine(Boc)₂O, NaHCO₃, H₂O/THFN-Boc-3-hydroxyazetidine98[7]
3Various amines(Boc)₂O, I₂ (cat.), solvent-free, rtN-Boc-amines90-98[1]
EntrySubstrateReagents and ConditionsProductYield (%)Reference
1N-Boc-azetidineTFA, CH₂Cl₂Azetidine·TFAQuantitative[8]
2N-Boc-aminesOxalyl chloride, MeOH, rtAmine·HClup to 90[6]
3N-Boc-aminesCholine chloride/p-toluenesulfonic acid (DES), rtAmineExcellent[5]
4N-Boc protected aminesWater, 100 °CAmine90-97[9]
EntryN-Boc-azetidine DerivativeElectrophileReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
1N-Boc-azetidineD₂Os-BuLi, TMEDA, THF, -78 °C2-Deutero-N-Boc-azetidine54--[10]
2N-Botc-azetidineMeIs-BuLi, (-)-sparteine, Et₂O, -78 °CN-Botc-2-methylazetidine73-69:31[3]
3N-Botc-azetidinePhCHOs-BuLi, chiral diamine, hexane, -98 °Cα-(hydroxybenzyl)-N-Botc-azetidine65-92:8[3]
4Methyl 2-(N-Boc-azetidin-3-ylidene)acetateAzetidineDBU, MeCN, 65 °CMethyl 2-(1,3'-biazetidin-3-yl)acetate64--[11]
5Methyl 2-(N-Boc-azetidin-3-ylidene)acetatePyrrolidineDBU, MeCN, 65 °CMethyl 2-(1-(pyrrolidin-1-yl)azetidin-3-yl)acetate61--[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Boc Protection of Azetidine

Materials:

  • Azetidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of azetidine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the N-Boc-azetidine.[6]

General Procedure for Boc Deprotection of Azetidine using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-azetidine derivative (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting azetidine trifluoroacetate salt can be used directly or further purified.[8]

Protocol for α-Lithiation and Electrophilic Quench of N-Boc-azetidine

Materials:

  • N-Boc-azetidine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., D₂O, MeI, PhCHO)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) to the cooled THF.

  • Add s-BuLi (1.2 eq) dropwise via syringe.

  • Add a solution of N-Boc-azetidine (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the solution at -78 °C for 1 hour to facilitate lithiation.

  • Add the electrophile (1.5 eq) dropwise and continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of the Boc protecting group in azetidine chemistry.

Boc_Protection_Deprotection Azetidine Azetidine Boc_Azetidine N-Boc-Azetidine Azetidine->Boc_Azetidine (Boc)₂O, Base Deprotected_Azetidine Deprotected Azetidine Boc_Azetidine->Deprotected_Azetidine Acid (e.g., TFA)

Figure 1: General workflow for the protection and deprotection of the azetidine nitrogen with the Boc group.

Functionalization_Workflow Start N-Boc-Azetidine Lithiation α-Lithiation (s-BuLi, TMEDA) Start->Lithiation Electrophilic_Quench Electrophilic Quench (E+) Lithiation->Electrophilic_Quench Functionalized_Product Functionalized N-Boc-Azetidine Electrophilic_Quench->Functionalized_Product Deprotection Boc Deprotection (TFA) Functionalized_Product->Deprotection Final_Product Functionalized Azetidine Deprotection->Final_Product

Figure 2: Synthetic workflow for the functionalization of N-Boc-azetidine via directed lithiation.

Aza_Michael_Addition Azetidinone N-Boc-azetidin-3-one Unsaturated_Ester Methyl 2-(N-Boc-azetidin-3-ylidene)acetate Azetidinone->Unsaturated_Ester Horner-Wadsworth-Emmons Adduct 3,3-Disubstituted Azetidine Unsaturated_Ester->Adduct Aza-Michael Addition (DBU) Nucleophile NH-Heterocycle Nucleophile->Adduct

Figure 3: Logical relationship in the synthesis of 3,3-disubstituted azetidines using a Boc-protected precursor.

Conclusion

The Boc protecting group is an indispensable tool in modern azetidine chemistry. Its ability to stabilize the strained ring, direct regioselective functionalization, and be readily removed under mild conditions has enabled the synthesis of a vast array of complex azetidine-containing molecules. The quantitative data and detailed protocols presented in this guide underscore the reliability and versatility of Boc-protected azetidines as building blocks in drug discovery and organic synthesis. For researchers and drug development professionals, a thorough understanding of the function and application of the Boc group is essential for the successful design and execution of synthetic routes targeting novel azetidine-based therapeutics.

References

Synthesis of 1-N-Boc-3-hydroxyazetidine: A Technical Guide to Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of 1-N-Boc-3-hydroxyazetidine, a critical building block in medicinal chemistry and drug development. This document details common starting materials, outlines key reaction pathways, and presents experimental protocols with corresponding quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound (tert-butyl 3-hydroxyazetidine-1-carboxylate) is a valuable heterocyclic intermediate widely utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other bioactive molecules.[1][2] Its rigid four-membered ring and functional handles—a Boc-protected amine and a secondary alcohol—provide a versatile scaffold for structural modification.[1] The selection of an appropriate precursor and synthetic strategy is paramount for achieving high yields, purity, and scalability. This guide explores the most prevalent and efficient methods for the synthesis of this key intermediate.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly originates from a few key precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction. The primary synthetic strategies involve either the functionalization of a pre-formed azetidine ring or the cyclization of acyclic precursors.

The most common precursors include:

  • Epichlorohydrin and an amine: This is a fundamental approach where the azetidine ring is constructed.

  • Protected 3-hydroxyazetidine derivatives: These routes involve the deprotection of the nitrogen atom followed by the introduction of the Boc group. Common examples are 1-benzylazetidin-3-ol and 1-(diphenylmethyl)-3-hydroxyazetidine.

  • Azetidin-3-ol: Direct Boc protection of the parent heterocycle.

The following sections detail the synthetic pathways starting from these key precursors.

Synthetic Pathways and Experimental Protocols

Pathway 1: From Epichlorohydrin and Benzylamine

This widely used industrial route involves the initial reaction of benzylamine with epichlorohydrin to form an amino alcohol, which is subsequently cyclized to 1-benzylazetidin-3-ol. The benzyl protecting group is then removed via catalytic hydrogenation, and the resulting azetidin-3-ol is protected with a Boc group.

epichlorohydrin Epichlorohydrin intermediate1 1-Benzylamino-3-chloro-2-propanol epichlorohydrin->intermediate1 Ring opening benzylamine Benzylamine benzylamine->intermediate1 benzylazetidinol 1-Benzylazetidin-3-ol intermediate1->benzylazetidinol Cyclization (e.g., Na2CO3) azetidinol Azetidin-3-ol benzylazetidinol->azetidinol Hydrogenolysis (Pd/C, H2) final_product This compound azetidinol->final_product Boc Protection (Boc)2O

Caption: Synthesis of this compound from epichlorohydrin.

Experimental Protocol for the Synthesis of 1-Benzylazetidin-3-ol: [3]

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

  • Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • Upon completion, the product can be isolated and purified.

Experimental Protocol for Hydrogenolysis and Boc Protection: [3]

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Filter the reaction mixture through a suction filter to remove the catalyst.

  • Remove the solvent from the filtrate under vacuum to yield crude azetidin-3-ol.

  • Dissolve the crude azetidin-3-ol in a suitable solvent and add di-tert-butyl dicarbonate ((Boc)₂O) to obtain tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • The final product can be purified by recrystallization from n-heptane.[3] A reported yield for the pure white solid product is 91%.[3]

Pathway 2: From 1-(Diphenylmethyl)-3-hydroxyazetidine

This pathway is similar to the one using a benzyl group, but employs a diphenylmethyl (benzhydryl) protecting group. This group is also readily removed by catalytic hydrogenation.

benzhydrylazetidinol 1-(Diphenylmethyl)-3-hydroxyazetidine azetidinol Azetidin-3-ol benzhydrylazetidinol->azetidinol Hydrogenolysis (Pd/C, H2) final_product This compound azetidinol->final_product Boc Protection ((Boc)2O)

Caption: Synthesis via deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine.

Experimental Protocol for Hydrogenolysis and Boc Protection: [4]

  • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

  • Add 10% palladium on carbon catalyst (10.0 g) and carry out the catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere (e.g., 30 psi).[4]

  • After the reaction is complete, remove the catalyst by filtration through Celite.

  • To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[4] A yield of 97% has been reported for this process.[4]

Pathway 3: From Azetidin-3-ol Hydrochloride

Directly starting from azetidin-3-ol or its hydrochloride salt is the most straightforward approach, though the precursor may be more expensive. The synthesis involves a simple Boc protection step. Azetidin-3-ol hydrochloride itself can be synthesized from epichlorohydrin and tert-butylamine, followed by de-tert-butylation.[5][6]

azetidinol_hcl Azetidin-3-ol hydrochloride final_product This compound azetidinol_hcl->final_product Boc Protection ((Boc)2O, Base)

Caption: Direct Boc protection of azetidin-3-ol.

While a specific detailed protocol for the direct Boc protection of azetidin-3-ol hydrochloride was not fully elaborated in the provided search results, the general procedure would involve neutralizing the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane, THF), followed by the addition of di-tert-butyl dicarbonate.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes described.

PrecursorKey ReagentsSolvent(s)Reaction TimeYieldReference
1-Benzylazetidin-3-ol5% Pd/C, H₂, (Boc)₂OTHF20 hours91%[3]
1-(Diphenylmethyl)-3-hydroxyazetidine10% Pd/C, H₂, (Boc)₂OMethanol3 hours97%[4]
Epichlorohydrin and BenzylamineNa₂CO₃ for cyclizationWater, ACN16 + 16 hours-[3]

Yields are for the final this compound product from the specified precursor.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic pathways, with the choice of precursor being a key determinant of the overall process. Routes starting from protected 3-hydroxyazetidines, such as the 1-benzyl or 1-(diphenylmethyl) derivatives, offer high yields through straightforward deprotection and Boc-protection steps. The construction of the azetidine ring from epichlorohydrin and an amine represents a more fundamental approach often favored in industrial settings due to the lower cost of starting materials. This guide provides the necessary technical details for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

Molecular weight and formula of tert-butyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxyazetidine-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its application in the manufacturing of therapeutic agents.

Chemical and Physical Properties

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a stable, solid compound at room temperature, widely utilized as a versatile building block in medicinal chemistry. Its Boc-protected nitrogen and hydroxyl group offer orthogonal reactivity for the construction of more complex molecules.

PropertyValueSource
Molecular Formula C₈H₁₅NO₃[1][2][3][4]
Molecular Weight 173.21 g/mol [1][2][3][4]
CAS Number 141699-55-0[1][2][3][4]
Appearance Solid[4]
Melting Point 36-43 °C[4]
Storage Temperature 2-8°C[4]

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate are crucial for its effective application in research and development.

1. Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)

This protocol outlines a general procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate via the debenzylation of 1-benzylazetidin-3-ol.[1]

  • Materials:

    • 1-benzylazetidin-3-ol (V-3) (35.0 g, 214.4 mmol)

    • Tetrahydrofuran (THF) (350 mL)

    • 5% Palladium on carbon (Pd/C) (1.75 g)

    • Hydrogen (H₂) gas

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol (V-3) in THF, add 5% Pd/C.

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

    • Monitor the reaction for completion.

    • Upon completion, filter the reaction mixture through a suction filter to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under vacuum to yield the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4).

2. Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (V-5)

This protocol describes the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone using a TEMPO-catalyzed reaction.[1]

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol)

    • Dichloromethane (CH₂Cl₂) (200 mL)

    • 9.1% Potassium bromide (KBr) aqueous solution (15.1 g)

    • TEMPO (0.18 g, 1.15 mmol)

    • Potassium bicarbonate (KHCO₃) (104 g)

    • Sodium hypochlorite (NaClO) (86 g, 12% water solution)

    • Water (389 mL)

    • 15% Sodium thiosulfate aqueous solution (100 mL)

    • Ethyl acetate

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) in CH₂Cl₂.

    • Cool the solution to between -15 °C and 5 °C.

    • Slowly add the 9.1% potassium bromide aqueous solution and TEMPO to the cooled solution.

    • Separately, prepare a mixture of KHCO₃ and NaClO in water.

    • Add the KHCO₃/NaClO mixture to the reaction vessel and stir for 30 minutes.

    • After the reaction is complete, quench the reaction by adding 15% sodium thiosulfate aqueous solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water.

    • Remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate (V-5).

3. O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a benzyl bromide derivative.[2]

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Potassium tert-butoxide (1.65 M solution in THF, 735 μL, 1.21 mmol)

    • 2-fluoro-4-(trifluoromethoxy)benzyl bromide (3a) (315 mg, 1.15 mmol)

    • Ethyl acetate

    • 1 M Sodium bicarbonate (NaHCO₃) aqueous solution

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF.

    • Add potassium tert-butoxide solution to the mixture and stir at room temperature for 15 minutes.

    • Add the benzyl bromide derivative (3a) dissolved in THF to the reaction mixture.

    • Continue stirring at room temperature for 14 hours.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1 M NaHCO₃ aqueous solution.

    • Collect the organic phase and back-extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the crude product, tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate (4a).

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical connections between the described experimental procedures.

Synthesis_Workflow cluster_synthesis Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate cluster_oxidation Oxidation Reaction cluster_alkylation O-alkylation Reaction A 1-benzylazetidin-3-ol B tert-butyl 3-hydroxyazetidine-1-carboxylate A->B Pd/C, H2 B2 tert-butyl 3-hydroxyazetidine-1-carboxylate B3 tert-butyl 3-hydroxyazetidine-1-carboxylate C tert-butyl 3-oxoazetidine-1-carboxylate B2->C TEMPO, NaClO D O-alkylated product B3->D K-OtBu, R-Br

Caption: Synthetic pathways originating from tert-butyl 3-hydroxyazetidine-1-carboxylate.

The following diagram provides a more detailed workflow for the synthesis and subsequent oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, highlighting the key reagents and steps involved.

Detailed_Synthesis_Workflow start Start step1 Dissolve 1-benzylazetidin-3-ol in THF start->step1 step2 Add 5% Pd/C step1->step2 step3 Hydrogenolysis (H2 atmosphere, 20h) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Evaporate solvent step4->step5 product1 tert-butyl 3-hydroxyazetidine-1-carboxylate step5->product1 step6 Dissolve in CH2Cl2 and cool product1->step6 step7 Add KBr and TEMPO step6->step7 step8 Add KHCO3/NaClO solution step7->step8 step9 Quench with Na2S2O3 step8->step9 step10 Extract with Ethyl Acetate step9->step10 step11 Evaporate solvent step10->step11 product2 tert-butyl 3-oxoazetidine-1-carboxylate step11->product2 end End product2->end

Caption: Detailed workflow for the synthesis and oxidation of the target compound.

References

Methodological & Application

Synthesis of 1-N-Boc-3-hydroxyazetidine from 1-benzylazetidin-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-N-Boc-3-hydroxyazetidine, a valuable building block in medicinal chemistry and drug development, starting from 1-benzylazetidin-3-ol. The described method is a highly efficient one-pot, two-step process that involves the debenzylation of the starting material followed by the in-situ N-Boc protection of the resulting azetidine intermediate.

Introduction

This compound is a key intermediate widely utilized in the synthesis of various pharmaceutical compounds. Its rigid four-membered ring structure and the presence of a protected nitrogen and a reactive hydroxyl group make it a versatile scaffold for introducing molecular diversity. This protocol outlines a straightforward and high-yielding procedure for its preparation from the commercially available 1-benzylazetidin-3-ol. The synthesis proceeds via a palladium-catalyzed hydrogenolysis to remove the N-benzyl protecting group, followed by the immediate protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This one-pot approach enhances efficiency by eliminating the need for isolation and purification of the potentially unstable 3-hydroxyazetidine intermediate.

Reaction Scheme

The overall transformation can be depicted as follows:

  • Debenzylation: 1-benzylazetidin-3-ol is subjected to catalytic hydrogenation to cleave the N-benzyl bond, yielding 3-hydroxyazetidine and toluene as a byproduct.

  • N-Boc Protection: The in-situ generated 3-hydroxyazetidine is immediately reacted with di-tert-butyl dicarbonate to afford the desired product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue
Reactants
1-benzylazetidin-3-ol1.0 equivalent
Palladium on Carbon (10 wt. %)0.05 equivalents (by weight)
Di-tert-butyl dicarbonate (Boc₂O)1.2 equivalents
Solvent
Methanol (MeOH)Approx. 10 mL per gram of starting material
Reaction Conditions
Hydrogen Pressure1 atmosphere (balloon)
TemperatureRoom Temperature
Reaction Time (Debenzylation)12-16 hours
Reaction Time (Boc Protection)2-4 hours
Yield
Typical Isolated Yield90-97%

Experimental Protocol

Materials:

  • 1-benzylazetidin-3-ol

  • 10% Palladium on Carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH, anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

Step 1: Debenzylation

  • To a round-bottom flask, add 1-benzylazetidin-3-ol.

  • Dissolve the starting material in methanol (approximately 10 mL per gram of substrate).

  • Carefully add 10% palladium on carbon (5% by weight of the starting material).

  • Seal the flask with a septum and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: N-Boc Protection (One-Pot)

  • Once the debenzylation is complete, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Transfer the filtrate to a clean round-bottom flask.

  • To the filtrate, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for an additional 2-4 hours at room temperature.

  • Monitor the formation of the product by TLC or LC-MS.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Visualized Experimental Workflow

Synthesis_Workflow Start Start: 1-benzylazetidin-3-ol Debenzylation Step 1: Debenzylation - 10% Pd/C, H₂ (balloon) - Methanol - Room Temperature, 12-16h Start->Debenzylation Filtration Catalyst Filtration - Filter through Celite® Debenzylation->Filtration Boc_Protection Step 2: N-Boc Protection - (Boc)₂O - Room Temperature, 2-4h Filtration->Boc_Protection Workup Step 3: Work-up - Concentration - Extraction (EtOAc) Boc_Protection->Workup Purification Purification - Silica Gel Chromatography Workup->Purification Product End Product: This compound Purification->Product

Caption: One-pot synthesis workflow for this compound.

Safety Precautions

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filter the catalyst under a stream of inert gas if possible and do not allow the filter cake to dry completely.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.

Application Notes and Protocols for the Step-by-Step Boc Protection of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1] 3-Hydroxyazetidine is a valuable building block in medicinal chemistry, and its N-Boc protected form, N-Boc-3-hydroxyazetidine, is a key intermediate in the synthesis of various pharmaceutical agents, including antibody-drug conjugates (ADCs) and PROTACs.[2][3] This document provides detailed application notes and experimental protocols for the Boc protection of 3-hydroxyazetidine.

The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1] The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of 3-hydroxyazetidine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate that subsequently collapses to yield the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Boc protection of 3-hydroxyazetidine, allowing for an easy comparison of different methodologies.

Starting MaterialReagentsBase/CatalystSolvent(s)Reaction Time & Temp.YieldReference
3-Hydroxyazetidine hydrochlorideDi-tert-butyl dicarbonate, Sodium bicarbonateSodium bicarbonateWater, Tetrahydrofuran12 hours at 25-30°CHigh (not specified)[4]
1-Diphenylmethyl-3-hydroxyazetidine10% Palladium on carbon, Hydrogen, Di-tert-butyl dicarbonateNone mentioned for Boc protection stepMethanol1 hour at room temperature (for Boc step)97%[5]
3-Hydroxyazetidine (from hydrochloride salt)Di-tert-butyl dicarbonateNot explicitly stated, likely basic workupTetrahydrofuran18 hours at room temperature90.8%[5]
General AminesDi-tert-butyl dicarbonateSodium bicarbonateChloroform, WaterRefluxHigh[6]
General AminesDi-tert-butyl dicarbonate4-Dimethylaminopyridine (DMAP)Dichloromethane or AcetonitrileNot specifiedHigh[7]
General AminesDi-tert-butyl dicarbonateNoneWater, Acetone8-12 minutes at room temperatureHigh[8]

Experimental Protocols

Below are detailed methodologies for the Boc protection of 3-hydroxyazetidine.

Protocol 1: Boc Protection of 3-Hydroxyazetidine Hydrochloride using Sodium Bicarbonate

This protocol is adapted from a procedure for the synthesis of N-Boc-3-hydroxyazetidine starting from its hydrochloride salt.[4]

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolve 3-hydroxyazetidine hydrochloride in water in a round-bottom flask.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.

  • Prepare a solution of di-tert-butyl dicarbonate in tetrahydrofuran.

  • Slowly add the di-tert-butyl dicarbonate solution to the aqueous mixture of 3-hydroxyazetidine and sodium bicarbonate.

  • Stir the reaction mixture at 25-30°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a work-up which typically involves filtration and separation of the aqueous and organic layers.

  • The organic layer containing the product is then concentrated under reduced pressure.

  • Further purification, if necessary, can be achieved by column chromatography on silica gel.

Protocol 2: One-Pot Deprotection and Boc Protection from a Precursor

This protocol involves the deprotection of a precursor followed by in-situ Boc protection.[5]

Materials:

  • 1-Diphenylmethyl-3-hydroxyazetidine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol in a suitable reaction vessel.

  • Add 10% palladium on carbon catalyst to the solution.

  • Subject the mixture to catalytic hydrogenation at room temperature for 3 hours to remove the diphenylmethyl group.

  • After the deprotection is complete, remove the catalyst by filtration.

  • To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to afford pure 1-tert-butoxycarbonyl-3-hydroxyazetidine.[5]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the Boc protection of 3-hydroxyazetidine.

Experimental Workflow

G start Start dissolve Dissolve 3-hydroxyazetidine in appropriate solvent start->dissolve add_base Add base (e.g., NaHCO3) if starting from hydrochloride salt dissolve->add_base add_boc Slowly add Di-tert-butyl dicarbonate add_base->add_boc react Stir at specified temperature and time add_boc->react monitor Monitor reaction progress by TLC react->monitor monitor->react Incomplete workup Reaction Work-up (e.g., Quench, Extract) monitor->workup Reaction Complete purify Purify crude product (e.g., Column Chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Boc protection.

References

Application Notes and Protocols: 1-N-Boc-3-hydroxyazetidine as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[][3]

This document provides detailed application notes and protocols for the use of 1-N-Boc-3-hydroxyazetidine, an alkyl chain-based linker, in the design and synthesis of PROTACs.[4] Azetidine-containing linkers are of interest due to their ability to introduce rigidity and defined vectors into the linker structure, which can favorably impact the formation of a productive ternary complex.

Rationale for Using this compound as a PROTAC Linker

The this compound moiety offers several advantages in PROTAC design:

  • Introduction of Rigidity: The four-membered azetidine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty of forming the ternary complex and lead to improved degradation efficiency.

  • Defined Exit Vectors: The hydroxyl group on the azetidine ring provides a specific point for further chemical modification, allowing for controlled extension of the linker and precise positioning of the warhead and E3 ligase ligand.

  • Improved Physicochemical Properties: The incorporation of the polar hydroxyl group and the nitrogen atom of the azetidine ring can influence the solubility and cell permeability of the PROTAC molecule.

  • Synthetic Tractability: this compound is a commercially available building block that can be readily incorporated into synthetic schemes. The Boc-protecting group allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand.

Hypothetical PROTAC Example: "Azet-PROTAC-1"

To illustrate the application of this compound, we will use a hypothetical PROTAC, "Azet-PROTAC-1," designed to target a hypothetical protein kinase "PK-1" for degradation by the Cereblon (CRBN) E3 ligase.

Structure of Azet-PROTAC-1:

Synthesis of Azet-PROTAC-1

The synthesis of Azet-PROTAC-1 would involve a multi-step process, starting with the functionalization of this compound, followed by sequential coupling to the E3 ligase ligand and the POI warhead.

Synthetic Workflow

A This compound B Functionalization of Hydroxyl Group A->B C Deprotection of Boc Group B->C D Coupling with Pomalidomide Derivative C->D E Coupling with PK-1 Warhead Derivative D->E F Final PROTAC (Azet-PROTAC-1) E->F

Caption: Synthetic workflow for Azet-PROTAC-1.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Functionalization of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of a bifunctional linker precursor (e.g., an acid chloride with a protected amine terminus) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized azetidine intermediate.

Step 2: Boc Deprotection

  • Dissolve the functionalized azetidine intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling with Pomalidomide Derivative

  • Dissolve the deprotected azetidine intermediate (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 4: Coupling with PK-1 Warhead Derivative

  • Deprotect the terminal amine on the linker extension of the azetidine-pomalidomide conjugate.

  • Couple this intermediate with a PK-1 warhead derivative containing an activated carboxylic acid using similar conditions as described in Step 3.

  • Purify the final PROTAC molecule, Azet-PROTAC-1, by preparative HPLC.

Experimental Evaluation of Azet-PROTAC-1

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the biological evaluation of Azet-PROTAC-1.

Table 1: In Vitro Degradation of PK-1 by Azet-PROTAC-1

CompoundDC50 (nM)Dmax (%)
Azet-PROTAC-15095
Control PROTAC (Alkyl Linker)25080
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Potency of Azet-PROTAC-1

CompoundIC50 (nM)
Azet-PROTAC-1100
PK-1 Inhibitor (Warhead alone)500
  • IC50: The concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

Protocol 1: Western Blotting for PK-1 Degradation

This protocol is for determining the dose-dependent degradation of the target protein PK-1.

Materials:

  • Cancer cell line expressing PK-1 (e.g., HeLa, HEK293T)

  • Azet-PROTAC-1 stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PK-1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Treat the cells with increasing concentrations of Azet-PROTAC-1 (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for PK-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PK-1 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of PK-1 degradation on cell viability.

Materials:

  • 96-well flat-bottom plates

  • Azet-PROTAC-1 stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Azet-PROTAC-1 for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Visualization of Key Processes

PROTAC Mechanism of Action

PROTAC Azet-PROTAC-1 POI Protein of Interest (PK-1) PROTAC->POI binds E3 E3 Ubiquitin Ligase (CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Degradation Western Blot (DC50, Dmax) Viability Cell Viability Assay (IC50) Degradation->Viability Ternary Biophysical Assay (e.g., SPR, TR-FRET) OnTarget On-Target Engagement Ternary->OnTarget Design PROTAC Design & Synthesis Design->Degradation Design->Ternary

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a means to introduce rigidity and defined chemical vectors into the linker. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. The systematic evaluation of structure-activity relationships, including variations in linker length and attachment points, is crucial for the development of potent and selective protein degraders.

References

Application of 1-N-Boc-3-hydroxyazetidine in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of efficacious and safe Antibody-Drug Conjugates (ADCs) is critically dependent on the design of the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The linker's properties dictate the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. 1-N-Boc-3-hydroxyazetidine is a valuable building block for the synthesis of non-cleavable linkers used in ADC development.[1][2][3] Its rigid, four-membered ring structure can impart favorable pharmacokinetic properties to the resulting ADC.

Non-cleavable linkers, such as those derived from this compound, offer enhanced stability in systemic circulation compared to their cleavable counterparts.[4] The release of the cytotoxic payload from a non-cleavable linker is dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This mechanism minimizes premature drug release and reduces off-target toxicity.[4]

This document provides detailed protocols for the synthesis of a bifunctional ADC linker from this compound, its conjugation to a monoclonal antibody and a cytotoxic payload, and methods for the characterization of the resulting ADC. Representative data on the performance of ADCs with non-cleavable linkers is also presented to guide researchers in the evaluation of their novel constructs.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Azetidine-Containing Linker

This protocol describes a plausible synthetic route to convert this compound into a bifunctional linker bearing a maleimide group for conjugation to antibody thiols and a functional group for payload attachment.

Step 1a: Activation of the Hydroxyl Group (e.g., Mesylation)

  • Dissolution: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 1b: Nucleophilic Substitution to Introduce a Payload Attachment Point (e.g., Azide)

  • Dissolution: Dissolve the mesylated intermediate (1 eq.) in dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN3) (3 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-N-Boc-3-azidoazetidine.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the 1-N-Boc-3-azidoazetidine (1 eq.) in a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl, yielding the hydrochloride salt of 3-azidoazetidine.

Step 3: Coupling with a Maleimide-Containing Moiety

  • Dissolution: Dissolve the 3-azidoazetidine hydrochloride (1 eq.) and a maleimide-containing carboxylic acid (e.g., 6-maleimidohexanoic acid) (1 eq.) in DMF.

  • Coupling Agents: Add a coupling agent such as HATU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (3 eq.).

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final bifunctional linker.

Step 4: Payload Conjugation to the Linker

  • Click Chemistry: The azide group on the bifunctional linker can be coupled to a payload containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) if using a cyclooctyne-modified payload.

  • Reaction Conditions (for CuAAC): Dissolve the azido-linker (1 eq.) and alkyne-payload (1 eq.) in a solvent mixture such as t-BuOH/H2O. Add a copper(I) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). Stir at room temperature until the reaction is complete.

  • Purification: Purify the resulting linker-payload conjugate by reverse-phase HPLC.

Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody

This protocol details the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via cysteine-thiol chemistry.

Step 1: Antibody Reduction

  • Buffer Exchange: Prepare the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at a concentration of 5-10 mg/mL.

  • Reducing Agent: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a molar ratio of 2.5:1 (TCEP:mAb).

  • Incubation: Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Purification: Remove excess TCEP using a desalting column or centrifugal filtration device equilibrated with PBS.

Step 2: Conjugation Reaction

  • Linker-Payload Preparation: Dissolve the purified maleimide-linker-payload in a co-solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Conjugation: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:mAb).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching: Quench the reaction by adding an excess of N-acetyl-L-cysteine to cap any unreacted maleimide groups.

Step 3: Purification and Characterization of the ADC

  • Purification: Purify the ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Data Presentation

Disclaimer: The following data is representative of ADCs with non-cleavable linkers and is provided for illustrative purposes. Actual results for ADCs derived from this compound may vary and should be determined experimentally.

Table 1: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable vs. Cleavable Linkers

ADC ConfigurationTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)
Trastuzumab-MCC-DM1HER2SK-BR-3 (High HER2)Non-cleavable (MCC)DM1~15-60
Trastuzumab-vc-MMAEHER2SK-BR-3 (High HER2)Cleavable (vc)MMAE~13-50
Anti-CD22-MCC-DM1CD22Raji (B-cell lymphoma)Non-cleavable (MCC)DM1~0.1-0.5
Anti-CD22-SPDB-DM4CD22Raji (B-cell lymphoma)Cleavable (disulfide)DM4~0.05-0.2

Table 2: Representative Plasma Stability of ADCs with Non-Cleavable Linkers

ADCLinker TypeIn Vivo ModelTime Point% Intact ADC
Trastuzumab-MCC-DM1Non-cleavable (MCC)Mouse7 days> 90%
cAC10-mc-MMAFNon-cleavable (mc)Mouse6 days~85%
hBU12-mc-MMAFNon-cleavable (mc)Rat7 days> 95%

Visualizations

experimental_workflow cluster_linker_synthesis Protocol 1: Linker Synthesis cluster_adc_synthesis Protocol 2: ADC Synthesis A This compound B Step 1a: Hydroxyl Activation (e.g., Mesylation) A->B C Step 1b: Nucleophilic Substitution (e.g., Azide Installation) B->C D Step 2: Boc Deprotection C->D E Step 3: Coupling with Maleimide Moiety D->E F Step 4: Payload Conjugation (Click Chemistry) E->F G Bifunctional Linker-Payload F->G J Step 2: Conjugation G->J H Monoclonal Antibody I Step 1: Antibody Reduction H->I I->J K Step 3: Purification & Characterization J->K L Purified ADC K->L

Caption: Experimental workflow for ADC synthesis.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Fusion Payload Payload-Linker-Amino Acid Degradation->Payload 5. Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 6. Target Engagement Apoptosis Apoptosis / Cell Death Target->Apoptosis 7. Cytotoxicity

References

The Pivotal Role of 1-N-Boc-3-hydroxyazetidine in the Synthesis of Baricitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baricitinib, a potent and selective Janus kinase (JAK) 1 and JAK2 inhibitor, is a critical therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[1] The synthesis of this complex molecule relies on the strategic use of key intermediates, among which 1-N-Boc-3-hydroxyazetidine stands out as a crucial building block. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Baricitinib, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral to cytokine signaling pathways that govern immune responses.[2][] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory disorders. Baricitinib effectively modulates these pathways by inhibiting JAK1 and JAK2, thereby reducing inflammation and disease activity.[1]

The chemical structure of Baricitinib features a distinct azetidine ring, the introduction of which is facilitated by the use of this compound.[4] This intermediate, with its protected nitrogen and reactive hydroxyl group, allows for controlled and efficient construction of the desired molecular scaffold. This document outlines the synthetic transformations of this compound en route to a key intermediate for Baricitinib.

Synthetic Pathway Overview

The synthesis of Baricitinib from this compound involves a multi-step process. A common and efficient route proceeds through the oxidation of the hydroxyl group to a ketone, followed by a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent deprotection and sulfonation yield a key azetidine intermediate ready for coupling with the pyrazolopyrimidine core of Baricitinib.

Baricitinib_Synthesis_Pathway cluster_0 Synthesis of Key Azetidine Intermediate cluster_1 Final Assembly A This compound B tert-butyl 3-oxoazetidine-1-carboxylate A->B Oxidation C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D 2-(azetidin-3-ylidene)acetonitrile C->D N-Boc Deprotection E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile D->E Sulfonylation G Baricitinib E->G F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine F->G Suzuki Coupling

Caption: Synthetic pathway from this compound to Baricitinib.

Experimental Protocols

Oxidation of this compound to tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of the secondary alcohol in this compound to a ketone. Two common methods are presented below.

Method A: Traditional TEMPO/NaClO Oxidation [1]

ParameterValue
Starting MaterialThis compound (10.0 g, 57.7 mmol)
SolventDichloromethane (CH2Cl2, 200 mL)
ReagentsTEMPO (0.18 g, 1.15 mmol), 9.1% KBr aq. (15.1 g), NaHCO3 (104 g), 12% NaClO aq. (86 g)
Temperature-15 to 5 °C
Reaction Time0.5 hours
YieldNot explicitly stated for this method in the source

Protocol:

  • Dissolve this compound (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL).

  • Cool the solution to between -15 and 5 °C.

  • Add 9.1% aqueous potassium bromide solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Slowly add a pre-mixed solution of NaHCO3 (104 g) and 12% aqueous NaClO (86 g) in water (389 mL), maintaining the temperature between -15 and 5 °C.

  • Stir the mixture for 30 minutes.

  • Upon reaction completion (monitored by TLC), perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product as necessary.

Method B: Microchannel Reactor with TEMPO/H2O2 [1]

ParameterValue
Starting MaterialThis compound (10.0 g, 57.7 mmol)
SolventDichloromethane (CH2Cl2, 120 mL)
ReagentsTEMPO (0.18 g, 1.15 mmol), 30% H2O2
Flow Rate (Organic)6.5 g/min
Flow Rate (Aqueous)4.5 g/min
Residence Time30 seconds
YieldNot explicitly stated for this method in the source

Protocol:

  • Prepare a solution of this compound (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH2Cl2 (120 mL).

  • Pump this solution into a microchannel reactor at a flow rate of 6.5 g/min .

  • Simultaneously, pump a 30% aqueous H2O2 solution into the reactor at a flow rate of 4.5 g/min .

  • Allow a residence time of 30 seconds within the reactor.

  • Collect the output mixture and separate the organic and aqueous phases using an oil-water separator.

  • Wash the organic phase with water, dry, and concentrate under reduced pressure to obtain the product.

Horner-Wadsworth-Emmons Reaction to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate[1]

This step introduces the cyanomethylene group via a Wittig-type reaction.

ParameterValue
Starting Materialtert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol)
SolventTetrahydrofuran (THF, 300 mL + 67 mL)
ReagentsDiethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol), Potassium tert-butoxide in THF (1 M, 128.5 mL)
Temperature-5 °C to room temperature
Reaction Time3 hours at -5 °C, then 16 hours at room temperature
YieldNot explicitly stated for this specific step

Protocol:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate, combine the organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

N-Boc Deprotection and Sulfonylation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[1][5]

This two-step sequence first removes the Boc protecting group and then installs the ethylsulfonyl group.

ParameterValue
Starting Materialtert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol)
Deprotection ReagentHydrochloric acid (3 M, 252 mL) in Acetonitrile (252 mL)
Deprotection Time16 hours at room temperature
Sulfonylation ReagentEthanesulfonyl chloride
BaseDiisopropylethylamine (DIPEA)
SolventAcetonitrile
Temperature0 °C to room temperature
Yield94% for the coupling step[5]

Protocol:

  • Deprotection:

    • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), add 3 M hydrochloric acid (252 mL).

    • Stir the mixture at room temperature for 16 hours.

    • Concentrate the solution under vacuum.

    • The resulting crude 2-(azetidin-3-ylidene)acetonitrile hydrochloride is used directly in the next step.

  • Sulfonylation:

    • Suspend the crude hydrochloride salt in anhydrous acetonitrile under an inert atmosphere and cool to 0 °C.

    • Add diisopropylethylamine (DIPEA) dropwise, maintaining the temperature below 5 °C.

    • Slowly add ethanesulfonyl chloride.

    • Allow the reaction to proceed to completion (monitored by TLC).

    • Perform an appropriate aqueous work-up, extract the product, dry the organic layer, and concentrate to yield the desired product.

Workflow for Synthesis of Key Azetidine Intermediate

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Horner-Wadsworth-Emmons cluster_step3 Step 3: Deprotection & Sulfonylation start1 Dissolve this compound in CH2Cl2 reagents1 Add TEMPO and KBr start1->reagents1 addition1 Slowly add NaClO/NaHCO3 solution at low temp reagents1->addition1 stir1 Stir for 30 mins addition1->stir1 workup1 Aqueous work-up and extraction stir1->workup1 product1 tert-butyl 3-oxoazetidine-1-carboxylate workup1->product1 start2 Prepare phosphonate ylide with KOtBu in THF product1->start2 addition2 Add solution of oxoazetidine at -5°C start2->addition2 stir2 Stir at -5°C then warm to RT overnight addition2->stir2 workup2 Quench and extract with EtOAc stir2->workup2 product2 tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate workup2->product2 start3 Dissolve cyanomethylene azetidine in MeCN product2->start3 deprotection Add HCl and stir for 16h start3->deprotection concentrate Concentrate in vacuo deprotection->concentrate sulfonylation React with ethanesulfonyl chloride and DIPEA concentrate->sulfonylation workup3 Aqueous work-up and product isolation sulfonylation->workup3 product3 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile workup3->product3

Caption: Experimental workflow for the synthesis of the key azetidine intermediate.

Conclusion

This compound is an indispensable intermediate in the synthesis of Baricitinib. Its versatile functional groups allow for a controlled and efficient synthetic sequence to construct the core azetidine moiety of the final drug product. The protocols and data presented herein provide a valuable resource for chemists and researchers engaged in the synthesis of Baricitinib and other complex pharmaceutical agents. The development of green and efficient methods, such as the use of microchannel reactors, further enhances the industrial applicability of these synthetic routes.[1]

References

Application Notes and Protocols for the Oxidation of 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 1-N-Boc-3-hydroxyazetidine to its corresponding ketone, 1-N-Boc-3-azetidinone, is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. 1-N-Boc-3-azetidinone is a valuable building block for various bioactive molecules, including Janus kinase (JAK) inhibitors like Baricitinib. The selection of an appropriate oxidation method is paramount to ensure high yield, purity, and compatibility with the sensitive azetidine ring system.

This document provides detailed application notes and experimental protocols for three common and effective oxidation methods for this transformation: a Swern-type oxidation, a Parikh-Doering oxidation, and a TEMPO-catalyzed oxidation.

Comparison of Oxidation Methods

The choice of oxidation reagent is critical for successfully converting this compound to 1-N-Boc-3-azetidinone while minimizing side reactions and ensuring a high yield. The following table summarizes the key quantitative data for the described methods.

Oxidation MethodReagentsSolventTemperatureReaction TimeTypical Yield
Swern-type Oxidation Ethanedioyl chloride, DMSO, TriethylamineDichloromethane-78 °C to RT~15 hoursGood to High
Parikh-Doering Oxidation SO₃·pyridine, DMSO, DiisopropylethylamineDichloromethane0 °C~30 minutes~84-90%
TEMPO-catalyzed Oxidation TEMPO, Sodium hypochlorite, Potassium bromideDichloromethane-15 °C to 5 °C~30 minutesHigh

Experimental Workflow

The general experimental workflow for the oxidation of this compound is depicted below. The process involves the reaction of the starting material with the chosen oxidizing agent, followed by a work-up procedure to isolate and purify the desired product, 1-N-Boc-3-azetidinone.

G start This compound oxidation Oxidation Reaction (Swern / Parikh-Doering / TEMPO) start->oxidation workup Reaction Quenching & Aqueous Work-up oxidation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product 1-N-Boc-3-azetidinone purification->product analysis Characterization (NMR, MS, etc.) product->analysis

General workflow for the oxidation of this compound.

Experimental Protocols

Swern-type Oxidation Protocol

This protocol utilizes a modification of the Swern oxidation, employing ethanedioyl chloride (a precursor to oxalyl chloride) to activate dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Ethanedioyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of ethanedioyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO in anhydrous dichloromethane to the ethanedioyl chloride solution, maintaining the temperature at -78 °C.

  • To this mixture, add the solution of this compound dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction by TLC.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 15 hours.[1]

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-N-Boc-3-azetidinone.

Parikh-Doering Oxidation Protocol

The Parikh-Doering oxidation is a milder alternative to the Swern oxidation, utilizing the sulfur trioxide pyridine complex as the activating agent for DMSO. This method avoids the use of oxalyl chloride and can be performed at a more convenient temperature of 0 °C.[2][3]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·pyridine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Brine solution

Procedure:

  • Dissolve this compound and diisopropylethylamine in anhydrous dichloromethane.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the sulfur trioxide-pyridine complex to the solution.

  • Add anhydrous DMSO dropwise over a period of 25 minutes, maintaining the temperature at 0 °C.

  • Stir the suspension for an additional 30 minutes at 0 °C.[2]

  • Pour the reaction mixture into a brine solution and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ketone. A similar procedure for a different alcohol yielded the aldehyde in 84% yield.[2] For unhindered substrates, yields often exceed 90%.[2]

TEMPO-catalyzed Oxidation Protocol

This protocol employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite as the stoichiometric oxidant. This method is often considered a "green" oxidation process.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaClO) solution (e.g., 12% aqueous solution)

  • Potassium bromide (KBr)

  • Potassium hydrogen carbonate (KHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound in dichloromethane.

  • To this solution, add a 9.1% aqueous solution of potassium bromide and TEMPO.

  • Cool the mixture to a temperature between -15 °C and 5 °C.

  • In a separate vessel, prepare a solution of potassium hydrogen carbonate and sodium hypochlorite in water.

  • Slowly add the basic sodium hypochlorite solution to the reaction mixture, maintaining the temperature between -15 °C and 5 °C.

  • Stir the reaction mixture for approximately 30 minutes.[4]

  • Monitor the reaction to completion by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain 1-N-Boc-3-azetidinone.

References

Application Note: High-Purity Isolation of 1-N-Boc-3-hydroxyazetidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-N-Boc-3-hydroxyazetidine (tert-butyl 3-hydroxyazetidine-1-carboxylate) is a crucial heterocyclic building block in medicinal chemistry and drug development.[1] It serves as a versatile linker in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] Given its role in the synthesis of complex pharmaceutical agents, obtaining this compound in high purity is paramount. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Principle of Separation

Column chromatography is a liquid chromatography technique used to separate components of a mixture. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. For the purification of this compound, silica gel serves as the polar stationary phase. A non-polar to moderately polar mobile phase, typically a mixture of hexane (or heptane) and ethyl acetate, is used.[4] The desired compound, being moderately polar, will travel through the column more slowly than non-polar impurities and faster than highly polar impurities, allowing for its effective isolation. The polarity of the mobile phase is often gradually increased (gradient elution) to enhance separation and efficiently elute the target compound.[4][5]

Experimental Protocol

This protocol outlines the purification of this compound from a crude post-synthesis mixture using flash column chromatography.

1. Materials and Reagents

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Crude Sample: Concentrated residue containing this compound

  • Apparatus:

    • Glass chromatography column or automated flash chromatography system

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain

    • Rotary evaporator

2. Column Preparation (Slurry Packing Method)

  • Select an appropriate size column based on the amount of crude material (typically a 40-100 g silica/crude material ratio).

  • Prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

3. Sample Preparation and Loading

  • Dissolve the crude this compound residue in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Carefully apply the prepared sample onto the sand layer at the top of the silica gel bed.

4. Elution and Fraction Collection

  • Begin elution with a mobile phase of low polarity (e.g., 20% EtOAc in Hexane).[4]

  • Gradually increase the polarity of the mobile phase to facilitate the elution of the product. Several different gradient systems can be employed:

    • System A: A gradient of hexane:ethyl acetate from 1:1 to 1:2.[4]

    • System B: A gradient of 20% to 50% ethyl acetate in heptane.[4]

    • System C: A gradient of 50% to 100% ethyl acetate in hexanes.[5]

    • Isocratic System: For simpler separations, a constant mixture like hexane:ethyl acetate (2:1) can be used.[2][4]

  • Collect fractions of a consistent volume using a fraction collector.

5. Fraction Analysis

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Spot small aliquots from collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 50% EtOAc in Hexane).

  • Visualize the spots. As this compound lacks a strong UV chromophore, visualization is best achieved by staining, for example, with a potassium permanganate (KMnO₄) dip.

  • Combine the fractions that contain the pure product.

6. Product Isolation

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • The final product is typically obtained as a colorless oil, which may solidify upon standing under vacuum.[4]

Data Presentation

The following table summarizes quantitative data from various reported purification protocols for this compound.

ParameterMethod 1Method 2Method 3
Stationary Phase Silica GelSilica GelSilica Gel
Mobile Phase (Eluent) Hexane:Ethyl Acetate (1:1 → 1:2)Hexane:Ethyl Acetate (2:1)20-50% Ethyl Acetate in Heptane
Reported Yield 97%[4]81%[2][4]90.8%[4]
Final Product Form Colorless OilColorless OilColorless oil, solidifies on standing

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the purification process.

Caption: Workflow for the column chromatography purification of this compound.

References

Application Notes and Protocols: Incorporating 1-N-Boc-3-hydroxyazetidine into Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the versatile building block, 1-N-Boc-3-hydroxyazetidine, into a variety of novel bioactive compounds. The following sections detail its application in the development of potent inhibitors for key biological targets, including STAT3, GABA transporters, tubulin (via TZT-1027 analogues), and the vesicular monoamine transporter 2 (VMAT2). Each section includes a summary of biological activity, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Azetidine-Containing Amides as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation. Its aberrant activation is linked to various cancers, making it a prime target for drug discovery. The incorporation of an azetidine scaffold, derived from this compound, has led to the development of potent and selective STAT3 inhibitors.

Data Presentation
Compound IDTargetIC50 (µM)Reference
5a STAT30.55[1][2]
5o STAT30.38[1][2]
8i STAT30.34[1][2]
7g STAT3-[1][2]
9k STAT3-[1][2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of STAT3 DNA-binding activity in vitro. For compounds 7g and 9k, high-affinity binding to STAT3 was confirmed by Isothermal Titration Calorimetry with KD values of 880 nM and 960 nM, respectively.[1][2]

Experimental Protocols

Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors (General Procedure):

A general multi-step synthesis is employed, starting from the coupling of a protected azetidine carboxylic acid with a suitable amine, followed by deprotection and subsequent functionalization. The 3-hydroxy group on the azetidine ring can be used for further modifications to improve physicochemical properties.

Protocol:

  • Coupling Reaction: To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected azetidine amide.

  • Boc-Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and azeotrope with DCM three times to remove residual TFA.

  • The resulting amine salt is then used in the subsequent reaction step without further purification.

  • Final Coupling: The deprotected azetidine derivative is coupled with a variety of carboxylic acids using standard peptide coupling conditions as described in step 1 to yield the final STAT3 inhibitors.[3]

STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA):

This assay measures the ability of the synthesized compounds to inhibit the binding of activated STAT3 protein to its specific DNA recognition sequence.

Protocol:

  • Prepare Nuclear Extracts: Obtain nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).[1][2]

  • Binding Reaction: In a microcentrifuge tube, pre-incubate the nuclear extract with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Add Radiolabeled Probe: Add a radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) to the reaction mixture.

  • Incubate the mixture for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[1][2]

Visualization

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to response elements Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibits DNA Binding

Caption: Canonical STAT3 signaling pathway and point of inhibition.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) regulate GABA levels in the synaptic cleft. Inhibiting these transporters can increase GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy. Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to potent GAT inhibitors.

Data Presentation
Compound IDTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative 1 GAT-12.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivative 2 GAT-12.01 ± 0.77[4]
12d GAT-315.3 ± 4.5[4]
18b GAT-126.6 ± 3.3[4]
18e GAT-331.0 ± 4.7[4]
Experimental Protocols

Synthesis of N-alkylated Azetidine-3-carboxylic Acid Derivatives (General Procedure):

This procedure involves the N-alkylation of a 3-hydroxyazetidine derivative, followed by oxidation of the hydroxyl group and subsequent modifications.

Protocol:

  • N-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., a lipophilic side chain) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

  • Oxidation and further modifications: The hydroxyl group can be oxidized to a carboxylic acid using standard oxidation procedures (e.g., TEMPO-mediated oxidation). The resulting carboxylic acid can then be further functionalized or the Boc-group can be removed to yield the final GABA uptake inhibitors.

[3H]-GABA Uptake Inhibition Assay:

This assay measures the ability of compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

Protocol:

  • Prepare Synaptosomes or Cells: Isolate synaptosomes from rat brain tissue or use cell lines (e.g., HEK-293) stably expressing the desired GABA transporter (GAT-1 or GAT-3).

  • Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound in a suitable buffer for 10-20 minutes at 37 °C.

  • Initiate Uptake: Add a solution containing [3H]-GABA to the mixture to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer to remove unincorporated [3H]-GABA.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [3H]-GABA uptake at each compound concentration. Calculate the percentage of inhibition relative to a control (no compound) and determine the IC50 value.[5]

Visualization

GABA_Transporter_Mechanism Extracellular Extracellular Space GABA_out GABA GAT GABA Transporter (GAT-1/GAT-3) GABA_out->GAT Na_out 2Na+ Na_out->GAT Cl_out Cl- Cl_out->GAT GABA_in GABA GAT->GABA_in Transport Na_in 2Na+ GAT->Na_in Cl_in Cl- GAT->Cl_in Intracellular Intracellular Space (Neuron or Glia) Inhibitor Azetidine Inhibitor Inhibitor->GAT Blocks

Caption: Mechanism of GABA transport and inhibition by azetidine derivatives.

Azetidine-Containing TZT-1027 Analogues as Antitumor Agents

TZT-1027 (soblidotin) is a potent antitumor agent that inhibits tubulin polymerization. By replacing a portion of the TZT-1027 molecule with a 3-aryl-azetidine moiety, novel analogues with excellent antiproliferative activities have been developed. This conformational restriction strategy aims to improve the pharmacological properties of the parent compound.

Data Presentation
Compound IDA549 IC50 (nM)HCT116 IC50 (nM)Reference
1a 2.2 ± 4.82.1 ± 0.4[3]
1b 47.0 ± 9.92.3 ± 0.2[3]
1c 35.0 ± 0.64.6 ± 0.7[3]
1e 19.5 ± 1.715.5 ± 1.8[3]
1i 8.7 ± 3.73.5 ± 0.9[3]
TZT-1027 0.2 ± 0.060.3 ± 0.2[3]
Experimental Protocols

Synthesis of Azetidine-Containing TZT-1027 Analogues (General Procedure):

The synthesis involves the preparation of a 3-aryl-azetidine intermediate, which is then coupled to a tripeptide fragment.

Protocol:

  • Synthesis of 3-Aryl-Azetidines: These intermediates can be synthesized through various routes, often involving the reaction of a sulfonylhydrazide with a ketone, followed by cyclization.[3]

  • Peptide Coupling: A commercially available tripeptide (1.0 eq) and the synthesized 3-aryl-azetidine (1.0 eq) are dissolved in a mixture of DCM and TFA (1:1 v/v) to remove any protecting groups.

  • After stirring for 2 hours at room temperature, the solvent is removed in vacuo.

  • The residue is dissolved in dry DCM, and DIPEA is added until the mixture is basic.

  • HATU (1.5 eq) is added, and the reaction is stirred for 12 hours at room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed with 1M HCl, saturated NaHCO3, water, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The final product is purified by column chromatography.[3]

Antiproliferative Activity Assay (MTT Assay):

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized TZT-1027 analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[8][9]

Visualization

TZT1027_Mechanism cluster_dynamic Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Dynamic Instability Microtubule->Tubulin MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Polymerization Polymerization Depolymerization Depolymerization TZT1027 TZT-1027 Analogue TZT1027->Tubulin Binds to Tubulin TZT1027->Polymerization Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of TZT-1027 analogues on tubulin dynamics.

Azetidine Analogues as VMAT2 Inhibitors

Vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Inhibition of VMAT2 can modulate neurotransmitter levels and is a therapeutic target for conditions like hyperkinetic movement disorders and addiction. Novel azetidine analogues have been developed as potent VMAT2 inhibitors.

Data Presentation
Compound IDTargetKi (nM)Reference
15a-c VMAT2≤ 66[10]
22a-c VMAT2≤ 66[10]
22b (cis-4-methoxy analog) VMAT224[10]
15c (trans-methylenedioxy analog) VMAT231[10]
Lobelane (2a) VMAT245[10]
Norlobelane (2b) VMAT243[10]
Experimental Protocols

Synthesis of cis- and trans-Azetidine VMAT2 Inhibitors (General Procedure):

The synthesis of these analogues often involves a multi-step sequence, including the formation of the azetidine ring and subsequent diastereoselective functionalization to obtain the desired cis or trans isomers.

Protocol:

  • Azetidine Ring Formation: A key step is the formation of the substituted azetidine ring, which can be achieved through various synthetic strategies, such as intramolecular cyclization of a suitable precursor.

  • Stereoselective Reduction: A critical step to obtain the desired cis or trans isomers is the stereoselective reduction of a double bond within the azetidine ring or a precursor.

  • Functionalization: The azetidine nitrogen and other functional groups are then elaborated to introduce the desired side chains, often through alkylation or acylation reactions.

  • Purification: The final compounds are purified by chromatographic techniques, and their stereochemistry is confirmed by spectroscopic methods (e.g., NMR).[11]

Vesicular [3H]Dopamine Uptake Inhibition Assay:

This assay measures the ability of compounds to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles, which is mediated by VMAT2.

Protocol:

  • Isolate Synaptic Vesicles: Prepare synaptic vesicles from rat striatal tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the isolated synaptic vesicles with various concentrations of the test compound in a suitable buffer.

  • Initiate Uptake: Initiate dopamine uptake by adding [3H]dopamine to the vesicle suspension.

  • Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 5-10 minutes).

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]dopamine uptake for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.[11]

Visualization

VMAT2_Mechanism cluster_vesicle Cytoplasm Cytoplasm Dopamine_cyto Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 H_in 2H+ H_in->VMAT2 Vesicle Synaptic Vesicle Dopamine_ves Dopamine VMAT2->Dopamine_ves Transport In H_out 2H+ VMAT2->H_out Transport Out Inhibitor Azetidine Inhibitor Inhibitor->VMAT2 Blocks

Caption: Mechanism of VMAT2-mediated dopamine uptake and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-N-Boc-3-hydroxyazetidine. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

    • Inactive Catalyst (for Hydrogenolysis Routes): In syntheses starting from N-benzhydryl or N-benzyl protected 3-hydroxyazetidine, the activity of the palladium on carbon (Pd/C) catalyst is crucial.

      • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not old or has been improperly stored. Increase the catalyst loading if necessary.

    • Insufficient Hydrogen Pressure: The efficiency of the debenzylation or debenzhydrylation step via hydrogenolysis is dependent on adequate hydrogen pressure.

      • Solution: Ensure your reaction vessel is properly sealed and pressurized. The reaction may need to be recharged with hydrogen gas to maintain pressure throughout the reaction.[1]

    • Incomplete Reaction: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.

    • Poor Quality Starting Materials: The purity of starting materials like 3-hydroxyazetidine hydrochloride or its protected precursors can significantly impact the reaction outcome.

      • Solution: Use starting materials of high purity. If necessary, purify the starting materials before use.

    • Suboptimal Reaction Temperature: The temperature for the Boc-protection step is critical.

      • Solution: The reaction with di-tert-butyl dicarbonate (Boc)₂O is typically carried out at room temperature.[1] Ensure the temperature is maintained within the optimal range.

Issue 2: Presence of Impurities and By-products

  • Question: My final product is contaminated with impurities. What are the common by-products and how can I remove them?

  • Answer: The nature of impurities depends on the synthetic route. Here are some common impurities and purification strategies:

    • Unreacted Starting Material: Incomplete reactions will leave unreacted starting materials in your crude product.

      • Solution: Improve the reaction conditions as described in "Issue 1". For purification, silica gel column chromatography is effective in separating the more polar 3-hydroxyazetidine from the less polar this compound.

    • Diphenylmethane (in N-benzhydryl deprotection): The hydrogenolysis of the N-benzhydryl group can produce diphenylmethane as a by-product, which can be difficult to remove.

      • Solution: Careful optimization of the hydrogenolysis conditions can minimize the formation of this by-product. Purification can be achieved by silica gel column chromatography.

    • Over-alkylation or Side Reactions with Boc₂O: Di-tert-butyl dicarbonate can sometimes lead to side reactions if not used under controlled conditions.

      • Solution: Add the (Boc)₂O reagent portion-wise and maintain the recommended reaction temperature.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound. What are the recommended procedures?

  • Answer: this compound is a solid at room temperature and is soluble in many organic solvents.[2]

    • Work-up: After the reaction, a standard aqueous work-up is often employed. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water or a brine solution. The organic layer is then dried over an anhydrous salt like sodium sulfate before concentration.[1]

    • Purification: The most common method for purifying this compound is silica gel column chromatography.[1] A solvent system of hexane and ethyl acetate is often used as the eluent.[1]

    • Crystallization: In some cases, the purified product can be crystallized to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Several starting materials can be used, with the choice often depending on availability, cost, and scalability. Common precursors include:

  • 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride[1]

  • 1-Benzylazetidin-3-ol[3]

  • 3-Hydroxyazetidine hydrochloride[4]

  • Epichlorohydrin and a suitable amine (e.g., tert-butylamine or benzylamine)[5]

Q2: What is the role of the "Boc" group?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for selective reactions at other parts of the molecule.[6]

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are critical for a successful synthesis:

  • Reaction Temperature: Both the deprotection (if applicable) and the Boc protection steps are sensitive to temperature.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield.

  • Purity of Reagents and Solvents: Using high-purity starting materials, reagents, and dry solvents is crucial.

  • Catalyst Activity (for hydrogenolysis): The quality and handling of the Pd/C catalyst are paramount for routes involving its use.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine when the starting material has been consumed and the product has been formed.

Experimental Protocols

Protocol 1: Synthesis from 1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride

This two-step protocol involves the deprotection of the N-diphenylmethyl group followed by the protection of the nitrogen with a Boc group.

Step 1: Deprotection of 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere (e.g., 30 psi) for approximately 3 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • After the reaction is complete, filter off the catalyst through a pad of Celite.

Step 2: N-Boc Protection

  • To the filtrate from Step 1, add di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction mixture at room temperature for about 1 hour.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.[1]

Protocol 2: Synthesis from 1-Benzylazetidin-3-ol

This protocol involves the debenzylation via hydrogenolysis followed by Boc protection.

  • Dissolve 1-benzylazetidin-3-ol in a suitable solvent such as tetrahydrofuran (THF).[3]

  • Add 5% Pd/C catalyst.[3]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight (approximately 20 hours).[3]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under vacuum to yield the crude 3-hydroxyazetidine.

  • Dissolve the crude 3-hydroxyazetidine in a suitable solvent and add di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction and purify by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Yields from Different Synthetic Routes

Starting MaterialKey StepsReported YieldReference
1-(Diphenylmethyl)-3-hydroxyazetidineHydrogenolysis, Boc protection~97%[1]
1-Benzylazetidin-3-olHydrogenolysis, Boc protection~91%[3]
3-Hydroxyazetidine HydrochlorideDirect Boc protectionHigh[4]
Epichlorohydrin and tert-butylamineCyclization, Acetylation, DeacetylationModerate[5]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 1-Diphenylmethyl-3-hydroxyazetidine deprotection Hydrogenolysis (Pd/C, H2) start1->deprotection start2 1-Benzylazetidin-3-ol start2->deprotection start3 3-Hydroxyazetidine HCl direct_boc Direct Boc Protection start3->direct_boc boc_protection Boc Protection ((Boc)2O) deprotection->boc_protection product This compound boc_protection->product direct_boc->product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Inactive Catalyst start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Starting Material start->cause3 cause4 Incorrect Temperature start->cause4 sol1 Use Fresh Catalyst Increase Loading cause1->sol1 sol2 Extend Reaction Time Monitor by TLC/LC-MS cause2->sol2 sol3 Purify Starting Material cause3->sol3 sol4 Optimize Temperature cause4->sol4

References

Technical Support Center: Purification of Tert-butyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude tert-butyl 3-hydroxyazetidine-1-carboxylate?

A1: The two most widely employed and effective methods for the purification of tert-butyl 3-hydroxyazetidine-1-carboxylate are silica gel column chromatography and recrystallization.[1][2] The choice between these methods often depends on the impurity profile of the crude material and the desired final purity.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities can originate from unreacted starting materials, byproducts of the reaction, or residual catalysts. These may include:

  • Di-tert-butyl dicarbonate (Boc-anhydride): Often used for the Boc-protection step and can remain if used in excess or if the reaction is incomplete.[1]

  • Unreacted azetidine precursors: Depending on the synthetic route, this could be 1-benzylazetidin-3-ol or 1-diphenylmethyl-3-hydroxyazetidine.[1][2]

  • Tert-butyl 3-oxoazetidine-1-carboxylate: An oxidation byproduct of the desired product.

  • Residual Palladium (Pd): If a palladium-catalyzed debenzylation or deprotection step is employed, traces of palladium may remain in the product.

Q3: My purified tert-butyl 3-hydroxyazetidine-1-carboxylate is an oil, but some literature reports it as a solid. Why is this?

A3: Tert-butyl 3-hydroxyazetidine-1-carboxylate can exist as a colorless oil or a white solid with a low melting point.[1] It may solidify upon standing at room temperature or under vacuum.[1] The physical state can be influenced by minor impurities. If your product is an oil but appears pure by NMR and TLC, it is likely acceptable for many applications. Seeding with a small crystal of solid material can sometimes induce crystallization.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: Poor separation of the desired product from a less polar impurity (e.g., Boc-anhydride).

  • Observation: TLC analysis shows overlapping spots for the product and a less polar impurity.

  • Troubleshooting Steps:

    • Adjust Solvent System: Decrease the polarity of the eluent. A common solvent system is a mixture of hexane and ethyl acetate.[1] Start with a higher ratio of hexane to ethyl acetate (e.g., 3:1) and gradually increase the ethyl acetate concentration.

    • Dry Loading: For better resolution, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.

    • Column Dimensions: Use a longer, narrower column to increase the separation efficiency.

Issue 2: The product is eluting with a polar, baseline impurity.

  • Observation: The desired product co-elutes with a very polar impurity that remains at the baseline on the TLC plate.

  • Troubleshooting Steps:

    • Pre-column Wash: If the impurity is highly polar (e.g., salts), consider a simple aqueous workup of your crude material before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water or brine.

    • Gradient Elution: Start with a less polar solvent system to elute your product and then switch to a more polar system to wash the column and remove the highly polar impurities.

Recrystallization

Issue: The product does not crystallize from n-heptane.

  • Observation: After dissolving the crude product in hot n-heptane and cooling, no crystals form, or an oil separates out.[2]

  • Troubleshooting Steps:

    • Purity Check: The presence of significant impurities can inhibit crystallization. Analyze your crude material by TLC or NMR to assess its purity. If it is highly impure, consider a preliminary purification by column chromatography.

    • Solvent Concentration: You may have used too much solvent. Try to slowly evaporate some of the solvent to reach the saturation point.

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure tert-butyl 3-hydroxyazetidine-1-carboxylate to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Cooling Rate: Cool the solution slowly. A gradual decrease in temperature often yields better crystals. Consider placing the flask in a refrigerator and then a freezer.

Removal of Residual Palladium

Issue: My final product is discolored (gray or black), indicating palladium contamination.

  • Observation: The purified product has a dark color.

  • Troubleshooting Steps:

    • Filtration through Celite®: After the reaction involving the palladium catalyst, ensure it is thoroughly filtered. A pad of Celite® over filter paper is often effective at removing the bulk of the Pd/C.[1]

    • Activated Carbon Treatment: Dissolve the crude or purified product in a suitable solvent and stir with a small amount of activated carbon for a few hours. Filter the carbon through a pad of Celite®. Be aware that this may lead to some product loss due to adsorption.

    • Chelating Agents: For very low levels of palladium, specialized scavengers with high affinity for palladium can be used.

Data Presentation

Table 1: Comparison of Purification Methods for tert-butyl 3-hydroxyazetidine-1-carboxylate

Purification MethodTypical SolventsReported YieldTypical PurityAdvantagesDisadvantages
Silica Gel ChromatographyHexane/Ethyl Acetate,[1] Ethyl Acetate/Heptane90-97%[1]>98%High resolution, effective for a wide range of impurities.Can be time-consuming and requires large volumes of solvent.
Recrystallizationn-Heptane[2]~91%[2]>99%Simple, cost-effective, and can yield very pure material.Only effective if the crude product is relatively pure and the impurities have different solubility profiles.

Table 2: TLC Data for Product and Common Impurities

CompoundTypical Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueNotes
tert-butyl 3-hydroxyazetidine-1-carboxylate 1:10.4Polarity can be adjusted by changing the solvent ratio.
Di-tert-butyl dicarbonate1:1>0.8Significantly less polar than the product.
1-Benzylazetidin-3-ol1:1~0.3More polar than the Boc-protected product.
tert-butyl 3-oxoazetidine-1-carboxylate1:1~0.5Slightly less polar than the desired product.

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude tert-butyl 3-hydroxyazetidine-1-carboxylate in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from n-Heptane

  • Dissolution: Place the crude tert-butyl 3-hydroxyazetidine-1-carboxylate in a clean flask. Add a minimal amount of n-heptane and heat the mixture gently with stirring until the solid dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form spontaneously, induce crystallization by seeding or scratching.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-heptane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization analysis Purity Analysis (TLC, NMR) column_chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of tert-butyl 3-hydroxyazetidine-1-carboxylate.

troubleshooting_workflow start Purification Issue Identified check_impurity_profile Analyze Impurity Profile (TLC/NMR) start->check_impurity_profile is_chromatography Column Chromatography Issue? check_impurity_profile->is_chromatography is_recrystallization Recrystallization Issue? check_impurity_profile->is_recrystallization poor_separation Poor Separation is_chromatography->poor_separation Yes product_oiling_out Product Oiling Out is_recrystallization->product_oiling_out Yes adjust_solvent Adjust Solvent Polarity poor_separation->adjust_solvent dry_loading Use Dry Loading poor_separation->dry_loading check_purity Check Crude Purity product_oiling_out->check_purity induce_crystallization Induce Crystallization product_oiling_out->induce_crystallization solution Obtain Pure Product adjust_solvent->solution dry_loading->solution check_purity->solution induce_crystallization->solution

Caption: A logical workflow for troubleshooting common purification challenges.

References

Technical Support Center: Boc Protection of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of azetidin-3-ol. Below are solutions to common issues encountered during this critical synthetic step.

Troubleshooting Guides

This section addresses specific problems that may arise during the Boc protection of azetidin-3-ol, offering potential causes and actionable solutions.

Issue 1: Low Yield of N-Boc-azetidin-3-ol

Symptoms:

  • Low isolated yield of the desired product after purification.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted azetidin-3-ol.

Possible CausesRecommended Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive substrates. - Increase Stoichiometry of Boc Anhydride: Use a slight excess (1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).
Suboptimal Base - Choice of Base: The base neutralizes the acidic byproduct and can influence reaction rate. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. For sterically hindered amines, a stronger, non-nucleophilic base like DBU may be beneficial.[1] - Ensure Anhydrous Conditions: If using bases like sodium hydride (NaH), ensure the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base.
Poor Nucleophilicity of Azetidine - Solvent Effects: Protic solvents like methanol can sometimes accelerate the Boc protection of amines.[2] Consider using a co-solvent system such as THF/water or dioxane/water.
Product Loss During Workup - Aqueous Extraction: N-Boc-azetidin-3-ol has some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent like ethyl acetate. - pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the formation of the protonated, more water-soluble form of the product.
Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Side ProductPossible CausesPrevention and Mitigation
O-Boc Protected Azetidin-3-ol The hydroxyl group can be acylated by (Boc)₂O, especially in the presence of a strong nucleophilic catalyst like DMAP or with prolonged reaction times.[3]- Avoid DMAP: Do not use 4-(dimethylamino)pyridine (DMAP) as a catalyst if selective N-protection is desired. - Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. - Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
N,O-bis-Boc Protected Azetidin-3-ol Use of a large excess of (Boc)₂O and/or a strong base can lead to the formation of the di-protected product.- Stoichiometry Control: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents). - Choice of Base: A milder base like sodium bicarbonate (NaHCO₃) can sometimes favor mono-protection.
Ring-Opened Products The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.[4][5]- Mild Reaction Conditions: Avoid strong acids or bases and high temperatures. - Careful pH Adjustment: During workup, avoid exposure to strongly acidic or basic aqueous solutions for extended periods.
Di-Boc Amine (Boc₂N-R) Primary amines can sometimes react twice to form a Boc₂N-R product, especially with a large excess of (Boc)₂O and a strong base.[1]- Stoichiometry Control: Carefully control the amount of (Boc)₂O used. - Base Selection: Use a hindered base like DIPEA which is less likely to promote the formation of the di-Boc product.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc protection of azetidin-3-ol?

A1: A common procedure involves reacting azetidin-3-ol (or its hydrochloride salt) with 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent.[6] If starting with the hydrochloride salt, a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is required to neutralize the acid. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water. The reaction is typically stirred at room temperature for a few hours to overnight.

Q2: How can I selectively protect the nitrogen atom over the oxygen atom in azetidin-3-ol?

A2: The nitrogen atom in azetidin-3-ol is inherently more nucleophilic than the hydroxyl group, which generally ensures selective N-protection. To maximize this selectivity, it is crucial to avoid conditions that enhance the reactivity of the hydroxyl group. This includes avoiding the use of acylation catalysts like 4-(dimethylamino)pyridine (DMAP) and using only a slight excess of (Boc)₂O. Running the reaction at ambient temperature or below also favors N-acylation.

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the reaction is sluggish, you can try several approaches. First, ensure that an adequate amount of base is present if you are starting from the hydrochloride salt. You can also consider gentle heating (e.g., to 40-50 °C). Switching to a more polar solvent or a solvent mixture that better solubilizes all reactants can also improve the reaction rate. Some reports suggest that alcoholic solvents can accelerate Boc protection of certain amines.[2]

Q4: I am observing a byproduct with a higher molecular weight. What could it be?

A4: A higher molecular weight byproduct is likely the result of over-acylation. The two most probable structures are the N,O-bis-Boc protected azetidin-3-ol or the N,N-di-Boc protected azetidin-3-ol. The formation of these can be minimized by carefully controlling the stoichiometry of (Boc)₂O and avoiding overly strong bases or catalysts.

Q5: Is the azetidine ring stable during the Boc protection reaction?

A5: Under typical Boc protection conditions, which are generally mild, the azetidine ring is stable. However, the ring strain does make it susceptible to opening under harsh conditions, such as strong acids or bases, or high temperatures.[4][5] It is important to maintain controlled conditions throughout the reaction and workup to preserve the ring integrity.

Experimental Protocols

Protocol 1: Standard Boc Protection of Azetidin-3-ol Hydrochloride

This protocol is a general method for the N-Boc protection of azetidin-3-ol starting from its hydrochloride salt.

Materials:

  • Azetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation

The choice of base and solvent can influence the yield of the desired N-Boc-azetidin-3-ol. The following table summarizes typical yields under different conditions, as compiled from various synthetic procedures.

BaseSolventTemperatureTypical YieldReference
TriethylamineDichloromethane0 °C to RT85-95%General Protocol
Sodium BicarbonateDioxane/WaterRoom Temperature~90%[7]
No added base (from free amine)MethanolRoom Temperature~97%[8]

Visualizations

Reaction Scheme: Main Reaction and Potential Side Reactions

boc_protection azetidinol Azetidin-3-ol nboc N-Boc-azetidin-3-ol (Desired Product) azetidinol->nboc Main Reaction (Base, Solvent) oboc O-Boc-azetidin-3-ol (Side Product) azetidinol->oboc Side Reaction (e.g., DMAP) ring_opened Ring-Opened Products (Side Product) azetidinol->ring_opened Side Reaction (Harsh Conditions) boc2o (Boc)₂O boc2o->nboc Main Reaction (Base, Solvent) boc2o->oboc Side Reaction (e.g., DMAP) bisboc N,O-bis-Boc-azetidin-3-ol (Side Product) boc2o->bisboc Over-reaction (Excess (Boc)₂O) nboc->bisboc Over-reaction (Excess (Boc)₂O)

Caption: Competing reaction pathways during the Boc protection of azetidin-3-ol.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield of N-Boc-azetidin-3-ol check_completion Is the starting material consumed? start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_base Is the base appropriate and sufficient? check_completion->check_base Yes increase_time_temp->check_completion change_base Change base or ensure anhydrous conditions check_base->change_base No check_workup Check workup procedure for product loss check_base->check_workup Yes change_base->start optimize_extraction Optimize extraction pH and solvent volume check_workup->optimize_extraction

Caption: A logical workflow for troubleshooting low yields in the Boc protection of azetidin-3-ol.

References

Stability issues of 1-N-Boc-3-hydroxyazetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-N-Boc-3-hydroxyazetidine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The primary stability concern for this compound under acidic conditions is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][] Additionally, the azetidine ring itself is strained and can be susceptible to acid-mediated degradation, primarily through ring-opening.[3] The rate of decomposition is sensitive to pH, with more rapid degradation occurring at lower pH values.[3]

Q2: What is the expected outcome of treating this compound with a strong acid?

A2: The intended and most common outcome is the removal of the Boc group to yield 3-hydroxyazetidine, typically as a salt of the acid used (e.g., hydrochloride or trifluoroacetate).[4][5] However, side reactions can occur, including the formation of byproducts from the tert-butyl cation generated during deprotection and potential degradation of the azetidine ring.[6]

Q3: What are the common acidic reagents used for the deprotection of this compound?

A3: Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[4][5][7][8][9] The choice of acid and solvent can influence the reaction rate and the profile of any side products.

Q4: Can the azetidine ring open under acidic conditions?

A4: Yes, the azetidine ring can undergo ring-opening under acidic conditions.[3][10] The reaction proceeds through the formation of a protonated azetidinium ion, which is then susceptible to nucleophilic attack.[11] This can lead to the formation of linear amine byproducts.

Q5: Are there any milder acidic conditions that can be used for Boc deprotection to minimize degradation?

A5: While strong acids are typically required for efficient Boc removal, using stoichiometric amounts of acid or more dilute solutions can sometimes mitigate side reactions.[7] For particularly sensitive substrates, exploring alternative protecting groups that can be removed under non-acidic conditions may be advisable.[7]

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • Significant amount of starting material (this compound) remains after the reaction, as observed by TLC, LC-MS, or NMR.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Increase the equivalents of acid. For TFA, using a solution of 20-50% in DCM is common.[9] For HCl in dioxane, a 4M solution is standard.[7][8]
Inadequate Reaction Time Extend the reaction time and monitor progress closely. While many deprotections are complete within 1-2 hours at room temperature, some may require longer.[9]
Low Reaction Temperature Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, allowing it to warm to room temperature from 0°C may be sufficient. Gentle heating can be attempted but may increase the risk of degradation.[7]
Poor Solubility Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems that are compatible with the acidic conditions.
Problem 2: Observation of Side Products (Degradation)

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Low yield of the desired 3-hydroxyazetidine.

Possible Causes and Solutions:

CauseRecommended Action
t-Butylation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[6] The addition of a scavenger, such as triisopropylsilane (TIS) or anisole, can trap the t-butyl cation and prevent this side reaction.[9]
Ring-Opening of Azetidine Harsh acidic conditions (high acid concentration, high temperature, or prolonged reaction times) can promote the formation of the azetidinium ion and subsequent nucleophilic ring-opening.[3][11] Use the mildest effective acidic conditions. Consider running the reaction at 0°C and monitoring carefully to stop it as soon as the starting material is consumed.
Trifluoroacetylation When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[1] This is more common in solid-phase peptide synthesis but can occur in solution. If this is observed, switching to HCl in dioxane may be beneficial.[]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of 3-hydroxyazetidine can often be used directly in the next step or can be further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolve this compound in a minimal amount of a suitable solvent like methanol or DCM.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours, and the hydrochloride salt of the product may precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude 3-hydroxyazetidine hydrochloride.

  • The product can be isolated by filtration if it precipitates or by concentrating the reaction mixture. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

Visualizations

Boc_Deprotection_Pathway cluster_start Starting Material cluster_conditions Acidic Conditions cluster_product Desired Product cluster_byproducts Byproducts This compound This compound 3-hydroxyazetidine_salt 3-Hydroxyazetidine Salt This compound->3-hydroxyazetidine_salt Deprotection CO2 CO2 This compound->CO2 Isobutylene Isobutylene This compound->Isobutylene Acid H+ (e.g., TFA, HCl)

Caption: Boc deprotection of this compound under acidic conditions.

Azetidine_Ring_Opening Azetidine This compound Protonation Protonation (Excess Acid) Azetidine->Protonation Azetidinium_Ion Azetidinium Ion (Strained Intermediate) Protonation->Azetidinium_Ion Nucleophilic_Attack Nucleophilic Attack (e.g., H2O, Cl-) Azetidinium_Ion->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Byproduct (Linear Amine) Nucleophilic_Attack->Ring_Opened_Product

Caption: Potential degradation pathway via acid-mediated ring-opening.

Troubleshooting_Logic Start Experiment Start: Boc Deprotection Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid/Time/Temp Incomplete->Troubleshoot_Incomplete Check_Purity Check Purity (TLC, LC-MS) Complete->Check_Purity Pure_Product Isolate Pure Product Check_Purity->Pure_Product Yes Side_Products Side Products Observed Check_Purity->Side_Products No Troubleshoot_Side_Products Add Scavenger/ Use Milder Conditions Side_Products->Troubleshoot_Side_Products Troubleshoot_Incomplete->Start Retry Troubleshoot_Side_Products->Start Retry

Caption: A logical workflow for troubleshooting Boc deprotection experiments.

References

Technical Support Center: 1-N-Boc-3-hydroxyazetidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-N-Boc-3-hydroxyazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials, by-products from the reaction, and residual solvents. These can include:

  • Unreacted Starting Materials:

    • 1-Benzhydrylazetidin-3-ol (if this is the precursor)

    • 3-Hydroxyazetidine (or its salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Reaction By-products:

    • Diphenylmethane or Toluene (from the debenzylation step)

    • tert-Butanol (from the decomposition of the Boc group or Boc anhydride)

  • Residual Solvents:

    • Methanol, Ethanol

    • Ethyl acetate (EtOAc)

    • Hexane, Heptane

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

Q2: My purified this compound is a colorless oil that does not solidify. Is this normal?

A2: this compound can exist as a low-melting solid or a colorless to light yellow oil at room temperature.[1][2] If the product is an oil, it may still be of high purity. However, the presence of residual solvents can lower the melting point. If a solid is desired, you can try placing the oil under high vacuum for an extended period to remove trace solvents or attempt recrystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a common method to monitor the purification process. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 1:1 or 1:2 v/v).[1][3] The product, being polar, will have a lower Rf value than less polar impurities like diphenylmethane. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC can be utilized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: The crude product is an oil and fails to crystallize ("oiling out").

Cause: "Oiling out" can occur if the melting point of the solid is lower than the temperature of the solution, often due to the presence of impurities that depress the melting point.[4] It can also be caused by using a solvent in which the compound is too soluble or by cooling the solution too quickly.

Solution:

  • Re-dissolve and Re-cool: Reheat the mixture to dissolve the oil, then allow it to cool more slowly. Seeding with a previously obtained crystal of pure this compound can promote crystallization.

  • Solvent Adjustment: If the product is too soluble, a less polar anti-solvent (e.g., hexane or heptane) can be slowly added to the solution at a slightly elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.

  • Purification Prior to Crystallization: If significant impurities are present, it is advisable to first purify the crude oil by column chromatography to remove the impurities that are inhibiting crystallization.

Problem 2: Residual di-tert-butyl dicarbonate (Boc₂O) is present in the final product.

Cause: Use of a large excess of Boc₂O during the reaction or incomplete reaction work-up.

Solution:

  • Column Chromatography: Silica gel column chromatography is very effective at separating the more polar this compound from the less polar Boc₂O and its by-products.

  • Solvent Trituration/Washing: Washing the crude product with a non-polar solvent like hexane or heptane can help remove residual Boc₂O.

Purification Methodologies

Below are detailed protocols for the most common purification techniques for this compound.

Method 1: Silica Gel Column Chromatography

This is a highly effective method for removing a wide range of impurities.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed compound is loaded onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in heptane) and gradually increase the polarity (e.g., to 50% ethyl acetate in heptane).[3]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

Recrystallization is a good option if the crude product is a solid or can be induced to solidify and is relatively free of major impurities.

Experimental Protocol:

  • Solvent Selection: A common solvent system for recrystallization is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or isopropanol) and a less polar anti-solvent in which it is less soluble (like hexane or heptane).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot, more polar solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes from different purification methods. The actual results will depend on the specific nature and quantity of the impurities in the crude material.

Purification MethodTypical Impurities RemovedExpected PurityExpected Yield
Silica Gel Column Chromatography Unreacted starting materials, by-products (e.g., diphenylmethane), and other non-polar to moderately polar impurities.[3]>98%85-95%
Recrystallization Removes impurities that are either much more or much less soluble than the product in the chosen solvent system.>99% (if successful)70-90%
Solvent Trituration/Washing Primarily non-polar impurities like residual Boc₂O and diphenylmethane.ModerateHigh (>95%)

Visualizations

Purification Workflow

Purification_Workflow Purification Workflow for this compound Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Major Impurities Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Pure_Oil Pure Product (Oil) Column->Pure_Oil Pure_Solid Pure Product (Solid) Recrystallization->Pure_Solid Pure_Oil->Recrystallization Induce Solidification Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Oil->Analysis Pure_Solid->Analysis

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for Product "Oiling Out"

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' Start Crude Product Oils Out Check_Purity Assess Impurity Level Start->Check_Purity High_Impurity High Impurity Content Check_Purity->High_Impurity TLC shows multiple spots Low_Impurity Low Impurity Content Check_Purity->Low_Impurity TLC shows one major spot Column_Chrom Perform Column Chromatography High_Impurity->Column_Chrom Adjust_Solvent Adjust Solvent System (e.g., add anti-solvent) Low_Impurity->Adjust_Solvent Success Crystalline Product Column_Chrom->Success Slow_Cool Cool Solution Slowly (add seed crystal) Adjust_Solvent->Slow_Cool Slow_Cool->Success

Caption: Decision-making process for troubleshooting product "oiling out".

References

Troubleshooting low conversion rates in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by converting the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[1][2]

  • Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[1][3]

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[1][4][5]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines.[1][6]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine side product is a common issue in azetidine synthesis and is often due to competing 5-exo-tet cyclization, which can be kinetically or thermodynamically favored under certain conditions. Here are some reasons and potential solutions:

  • Reaction Conditions: Higher temperatures can favor the formation of the more stable pyrrolidine ring. Running the reaction at a lower temperature for a longer duration can increase the selectivity for the azetidine product.[7]

  • Choice of Base: The strength and steric bulk of the base used can influence the reaction pathway. A bulkier or weaker base may favor the formation of the four-membered ring.

  • Substrate Structure: The substitution pattern on your starting material can influence the propensity for pyrrolidine formation.

Q3: My N-protected azetidine is showing low yield during a cross-coupling reaction. What could be the issue?

A3: Low yields in cross-coupling reactions involving N-protected azetidines, such as Suzuki-Miyaura coupling, are often due to catalyst deactivation. The nitrogen atom in the azetidine ring is a Lewis base and can coordinate to the palladium catalyst, leading to its deactivation.[8] The use of a suitable protecting group, like the tert-butoxycarbonyl (Boc) group, is crucial to prevent this coordination and allow for a more efficient coupling reaction.[8] The Boc group can be readily removed under acidic conditions after the coupling is complete.[8]

Troubleshooting Guide for Low Conversion Rates

This guide addresses common issues encountered during azetidine synthesis that lead to low conversion rates.

Problem Potential Cause Troubleshooting & Optimization
Low to No Conversion of Starting Material 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may be old, hydrated, or of poor quality.Use a fresh, anhydrous catalyst.Consider a different catalyst. For instance, if Ni(ClO₄)₂·6H₂O gives low yields, La(OTf)₃ has been shown to be effective in certain reactions.[4][7]
2. Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may not be sufficiently polar to facilitate the reaction.Screen different solvents. For La(OTf)₃-catalyzed aminolysis of epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to benzene (PhH) and CH₂Cl₂.[4][5]
3. Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.Increase the reaction temperature. Refluxing is often necessary.[4][5]• Increase the reaction time and monitor progress using TLC or LC-MS.[7]
Formation of Multiple Byproducts 1. Unwanted Side Reactions: High temperatures or a highly acidic catalyst can promote side reactions like elimination or decomposition.[7]Lower the reaction temperature and run the reaction for a longer duration.[7]• Use a milder Lewis acid. [7]
2. Substrate or Product Decomposition: The starting material or the azetidine product may be unstable under the reaction conditions.[7][9]Lower the reaction temperature. [7]• Ensure the reaction is quenched as soon as it is complete.
Difficulty in Product Isolation 1. Product is Highly Water-Soluble: The azetidine product may be difficult to extract from the aqueous phase.Try extracting with different organic solvents. [7]• Consider lyophilization of the aqueous layer to isolate the product as a salt.[7]
2. Co-elution with Byproducts on Silica Gel: The product may have a similar polarity to byproducts, making purification by standard column chromatography difficult.Use a different stationary phase for chromatography, such as alumina (basic or neutral).[7]• Purify via salt formation. Convert the azetidine to a salt (e.g., hydrochloride) to facilitate precipitation, then regenerate the free base.[7]

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a successful synthesis of a 3-hydroxyazetidine derivative.[4][7]

Materials:

  • cis-3,4-epoxy amine (1 equivalent)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-dichloroethane (DCE) (0.2 M)

  • Saturated aqueous solution of NaHCO₃

Procedure:

  • To a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane, add La(OTf)₃ at room temperature.

  • Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the azetidine.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylazetidines

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a 3-borylazetidine with an aryl halide.[8]

Materials:

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.2 equiv.)

  • Aryl halide (e.g., 3-bromobiphenyl) (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed aqueous solution of K₂CO₃ (2.0 equiv.)

  • Ethyl acetate

  • Water and brine

Procedure:

  • To a Schlenk flask, add N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine, the aryl halide, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and the degassed aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Azetidine Synthesis[4]
EntryAcid (mol%)SolventTemperature (°C)Time (h)NMR Yield of 2aa (%)
1La(OTf)₃ (15)DCEReflux2.581
2La(OTf)₃ (15)PhHReflux2.565
3Sc(OTf)₃ (15)DCEReflux2.575
4Yb(OTf)₃ (15)DCEReflux2.578
5Lu(OTf)₃ (15)DCEReflux2.579
6LiOTf (15)DCEReflux2.5Complex Mixture
7Ni(ClO₄)₂·6H₂O (15)DCEReflux2.5Low Yield
8TfOH (15)DCEReflux2.5Low Yield
9NoneDCEReflux2.5No Reaction
10NoneDCEReflux24Complex Mixture

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in Azetidine Synthesis check_reagents Check Reagents & Catalyst start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Strategy start->check_purification reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok purification_ok Purification Efficient? check_purification->purification_ok reagents_ok->check_conditions Yes replace_reagents Use fresh, anhydrous catalyst and reagents. reagents_ok->replace_reagents No replace_reagents->check_conditions conditions_ok->check_purification Yes optimize_conditions Optimize Temperature, Solvent, and Time. conditions_ok->optimize_conditions No optimize_conditions->check_purification optimize_purification Try alternative chromatography or salt formation. purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes optimize_purification->success Azetidine_Synthesis_Pathway starting_material γ-Amino Alcohol or Derivative activation Activation of Hydroxyl Group (e.g., Mesylation) starting_material->activation cyclization Intramolecular Cyclization (Base-mediated) activation->cyclization azetidine Azetidine Product cyclization->azetidine Desired Pathway (4-exo-tet) side_product Pyrrolidine Side Product cyclization->side_product Competing Pathway (5-exo-tet)

References

Managing moisture sensitivity in reactions with azetidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the handling of moisture-sensitive reactions involving azetidine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are azetidine intermediates so sensitive to moisture?

Azetidines are four-membered saturated nitrogen heterocycles. Their reactivity is influenced by significant ring strain (approx. 25.4 kcal/mol).[1] The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.[2] In the presence of moisture, particularly under acidic conditions, the nitrogen can be protonated. This protonation makes the strained ring highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of unwanted γ-amino alcohol byproducts, which reduces the yield of the desired product.[2][3]

Q2: What are the primary signs that moisture has compromised my reaction?

Common indicators of moisture contamination include:

  • Low or No Conversion: The starting material remains largely unreacted because the reagents or catalysts have been quenched by water.[4]

  • Unexpected Side Products: TLC or NMR analysis shows new, often more polar, spots or peaks corresponding to ring-opened products.[3]

  • Inconsistent Results: Repeating the same reaction leads to widely varying yields and product profiles.

  • Decomposition During Workup: The desired product degrades upon addition of aqueous solutions, especially acidic or strongly basic ones.[3]

Q3: How can I effectively dry the solvents for my reaction?

Using properly dried solvents is critical. While commercially available anhydrous solvents are a good starting point, they can absorb moisture over time. It is best practice to use freshly dried solvents. Common methods include distillation from an appropriate drying agent or passing the solvent through an activated alumina column (solvent purification system).[5][6]

Q4: My N-substituted azetidine seems to be decomposing on a silica gel column. What is happening and how can I prevent it?

Silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines.[3] To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[3]

  • Use an Alternative Stationary Phase: Consider using less acidic media like neutral or basic alumina for your chromatography.[3]

  • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.[3]

  • Explore Non-Chromatographic Methods: If possible, purify the compound by recrystallization or distillation.[3]

Q5: What are the best practices for setting up a reaction under an inert atmosphere?

To exclude atmospheric moisture and oxygen, a properly executed inert atmosphere technique is essential.[6][7] The key steps are:

  • Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry it under vacuum.[8] Allow it to cool in a desiccator or under a stream of inert gas.

  • Assemble and Purge: Assemble the glassware while still warm and immediately purge the system with an inert gas like nitrogen or argon. This is often done by performing three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas.[5][9]

  • Maintain Positive Pressure: Use a balloon or a bubbler filled with inert gas to maintain a slight positive pressure throughout the reaction, ensuring that any leaks allow gas to flow out, not air to seep in.[6][8]

  • Transfer Reagents Anhydrously: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents through a rubber septum.[6][10] Add solid reagents under a positive flow of inert gas.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

Possible Cause Troubleshooting Steps & Solutions
Wet Glassware Ensure all glassware is rigorously dried either by oven-drying for several hours (>120°C) or by flame-drying under vacuum immediately before use.[8]
Contaminated Solvents/Reagents Use freshly opened bottles of anhydrous solvents or purify/dry them immediately before the reaction. Ensure reagents are stored in a desiccator.
Insufficient Inert Atmosphere Purge the reaction vessel thoroughly. A common method is to evacuate the flask and backfill with nitrogen or argon, repeating this cycle three times.[5][9] Check for leaks in your setup.
Inactivated Reagents Many organometallic or hydride reagents are highly sensitive. Ensure they have been stored and handled properly under inert conditions. Consider titrating the reagent to determine its active concentration.
Inadequate Reaction Temperature Some reactions require higher temperatures to proceed. Cautiously and gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[4]

Problem 2: Significant Side Product Formation (e.g., Ring-Opening, Oligomerization)

Possible Cause Troubleshooting Steps & Solutions
Presence of Trace Acid/Moisture Water can lead to acid-catalyzed ring-opening.[3] Re-evaluate all drying procedures for glassware, solvents, and reagents. If the reaction is sensitive to acid, consider adding a non-nucleophilic proton sponge.
Intermolecular Side Reactions Oligomerization can occur if the substrate concentration is too high. Run the reaction at a higher dilution to favor the intramolecular cyclization.[4] Consider adding the substrate slowly via a syringe pump to maintain a low instantaneous concentration.[4]
Reaction Temperature is Too High High temperatures can sometimes favor elimination or decomposition pathways over the desired reaction.[4] Try running the reaction at a lower temperature for a longer duration.
Inappropriate Quenching/Workup Quenching with strong acids can cause immediate decomposition. Use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

Problem 3: Product Decomposition During Aqueous Workup

Possible Cause Troubleshooting Steps & Solutions
Acid-Catalyzed Hydrolysis Protonation of the azetidine nitrogen makes the ring susceptible to cleavage.[3] Avoid using strong acids (e.g., HCl) in the workup. If an acidic wash is necessary, use a weaker acid like saturated NH₄Cl or 10% citric acid and minimize the contact time.[3]
Base-Catalyzed Decomposition While less common, strong bases can also promote ring-opening in some substituted azetidines. Use milder bases like sodium bicarbonate for washes if needed.
Prolonged Contact with Aqueous Phase To minimize decomposition, perform extractions quickly and at low temperatures (e.g., in an ice bath). A biphasic quench (adding the organic extraction solvent before or with the aqueous quench solution) can help to immediately move the product into the organic layer, away from the aqueous phase.[3]

Data and Protocols

Table 1: Comparison of Glassware Drying Methods
MethodProcedureProsCons
Oven-Drying Place glassware in an oven at >120°C for at least 4 hours.[8]Simple; suitable for many flasks and non-volumetric glassware.Takes a long time; glassware must be cooled in a moisture-free environment (desiccator).[8]
Flame-Drying Heat the assembled glassware under vacuum with a heat gun or a gentle flame until hot to the touch.Fast and effective; removes adsorbed water film.[10]Requires careful handling; not suitable for volumetric glassware or plastic components.
Table 2: Suitability of Common Drying Agents for Solvents
Drying AgentSolventsMechanismComments
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsChemical reactionExcellent for achieving very low moisture levels. The deep blue/purple color of the ketyl radical indicates an anhydrous and oxygen-free state.
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, AminesChemical reactionGood general-purpose drying agent. Slower than sodium.
Activated Molecular Sieves (3Å or 4Å) Most common organic solventsAdsorptionCan be regenerated by heating. Good for pre-drying or storing already dry solvents.
Phosphorus Pentoxide (P₂O₅) Halogenated solvents, HydrocarbonsChemical reactionExtremely efficient but can be difficult to handle and forms a polymeric film on the surface.[11]
Experimental Protocol: General Procedure for Anhydrous Reaction Setup
  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 140°C overnight. Assemble the flask with a condenser and a rubber septum while still hot, and allow it to cool to room temperature under a stream of dry nitrogen.[8][12]

  • Atmosphere Inerting: Connect the apparatus to a Schlenk line or a nitrogen-filled balloon. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure the removal of atmospheric gases.[5][9]

  • Solvent and Reagent Addition: Transfer anhydrous solvent into the reaction flask via a dry syringe.[10] Similarly, add liquid reagents via syringe. Dissolve solid reagents in anhydrous solvent in a separate flame-dried flask and transfer via cannula, or add them quickly to the main flask under a positive flow of nitrogen.

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of nitrogen throughout the reaction period, monitored by an oil bubbler or balloon.

  • Quenching and Workup: Cool the reaction in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product using an appropriate method, such as chromatography on neutralized silica or alumina.[3]

Visual Guides

Workflow for Anhydrous Azetidine Reactions

G Figure 1. Standard workflow for moisture-sensitive reactions. A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble & Purge (3x Vacuum/N₂ Cycles) A->B C 3. Add Anhydrous Solvents & Reagents via Syringe B->C D 4. Run Reaction (Under Positive N₂ Pressure) C->D E 5. Cool & Quench (e.g., sat. NH₄Cl) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify Product (e.g., Neutral Alumina Column) G->H

Caption: Standard workflow for moisture-sensitive reactions.

Troubleshooting Low Reaction Yield

G Figure 2. Decision tree for troubleshooting low yields. Start Low Yield or No Reaction Q1 Decomposition Observed on TLC? Start->Q1 Q2 Was Reaction Fully Anhydrous? Q1->Q2 No Sol1 Review Workup/Purification: - Use milder quench (NH₄Cl) - Use neutral alumina for column - Minimize contact time Q1->Sol1 Yes Sol2 Review Anhydrous Technique: - Rigorously dry glassware - Use freshly dried solvents - Check inert gas setup for leaks Q2->Sol2 No Sol3 Check Reagent/Catalyst Activity & Temperature Q2->Sol3 Yes

Caption: Decision tree for troubleshooting low yields.

Moisture-Induced Degradation of Azetidine

G Figure 3. Acid-catalyzed ring-opening of azetidine by water. Azetidine Azetidine H3O + H₃O⁺ Protonated Protonated Azetidinium H2O + H₂O (Nucleophilic Attack) Product γ-Amino Alcohol H2O_2 - H₃O⁺ H3O->Protonated H2O->Product

Caption: Acid-catalyzed ring-opening of azetidine by water.

References

Technical Support Center: N-Boc Protection and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc (tert-butoxycarbonyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving N-Boc protection.

Frequently Asked Questions (FAQs)

Q1: What is the N-Boc protecting group and why is it used?

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. It is widely used due to its stability in a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, and its straightforward removal under mild acidic conditions.[1][2] This allows for the selective reaction of other functional groups within a molecule without interference from the amine.

Q2: Under what conditions is the N-Boc group stable?

The N-Boc group is generally stable under basic conditions, towards most nucleophiles, and during catalytic hydrogenation.[3] This stability makes it an excellent choice for multi-step syntheses where other functional groups need to be manipulated.

Q3: What conditions will lead to the deprotection of the N-Boc group?

The N-Boc group is labile to acidic conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[4] Lewis acids and, under certain conditions, even hot water can also cleave the Boc group.[5][6]

Q4: What is the mechanism of acid-catalyzed N-Boc deprotection?

The deprotection proceeds via protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide.[4]

Q5: What are common side reactions during N-Boc deprotection and how can they be prevented?

A primary side reaction is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[7] This can be minimized by using "scavengers" in the reaction mixture, such as triisopropylsilane (TIS), water, or thiols, which trap the tert-butyl cation.[8]

Q6: What are orthogonal protecting groups and how do they relate to N-Boc?

Orthogonal protecting groups are groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact.[9][10] Common protecting groups orthogonal to the acid-labile Boc group include the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis-cleavable Cbz (carboxybenzyl) group.[10][11]

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection

Symptoms:

  • Presence of starting material in the crude product (TLC, LC-MS, NMR).

  • Low yield of the desired amine.

Possible CauseTroubleshooting StepRationale
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a 20-50% solution in a solvent like dichloromethane (DCM) is a common starting point. For HCl in dioxane, 4M is standard.[8]The rate of Boc deprotection can have a second-order dependence on the acid concentration, meaning a slight increase can significantly improve the reaction rate.[12]
Short Reaction Time Monitor the reaction progress closely using TLC or LC-MS and continue until the starting material is fully consumed.Deprotection rates can vary depending on the substrate's steric and electronic properties.[8]
Low Temperature Most acid-catalyzed deprotections are effective at room temperature. If the reaction is sluggish, gentle warming may be considered, but with caution to avoid side reactions.Increased temperature can accelerate the reaction rate.
Poor Resin Swelling (Solid-Phase Synthesis) Ensure the resin is adequately swollen in the deprotection solvent. A mixture of TFA and DCM (e.g., 1:1) often provides good swelling.[8]Insufficient swelling prevents the acid from accessing all the N-Boc protected sites on the resin-bound substrate.[8]
Issue 2: Unintended N-Boc Deprotection During a Reaction

Symptoms:

  • Appearance of a new, more polar spot on TLC corresponding to the deprotected amine.

  • Mass spectrometry data indicating the loss of the Boc group.

Possible CauseTroubleshooting StepRationale
Acidic Contaminants Ensure all reagents and solvents are neutral and that glassware is free from acidic residues.Trace amounts of acid can be sufficient to catalyze the deprotection of sensitive N-Boc groups.[7]
Reagent Degradation Use freshly opened or properly stored reagents.Some reagents, like chloroform, can degrade over time to produce acidic byproducts such as HCl.[7]
Harsh Reaction Conditions Reduce the reaction temperature. If heating is necessary, consider a milder solvent.The N-Boc group's stability can be compromised at elevated temperatures, especially in certain solvents.[7]
Lewis Acidic Reagents If a Lewis acid is part of the reaction, consider using a milder one or an alternative synthetic route.Some substrates are particularly sensitive to Lewis acids, which can facilitate Boc deprotection.[6]

Data Presentation

Table 1: Comparison of Acidic Conditions for N-Boc Deprotection
Acidic ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 - Room Temp30 min - 2 hMost common and generally effective method.[13]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl AcetateRoom Temp1 - 4 hOften results in the hydrochloride salt of the amine.[14]
Oxalyl Chloride3 equivalentsMethanolRoom Temp1 - 4 hA mild alternative to strong acids.[15][16]
Brønsted Acidic Deep Eutectic Solvent (DES)N/ACholine chloride/p-TsOH4010 - 30 minA greener alternative with simple workup.[17]
Thermal (Water)N/AWater90 - 100~12 minCatalyst-free, environmentally friendly method.[5]
Thermal (Continuous Flow)N/AVarious150 - 250MinutesAllows for selective deprotection based on temperature control.[18][19][20]
Table 2: N-Boc Group Compatibility with Common Reagents
Reagent ClassSpecific Reagent ExampleCompatibilityNotes
Bases NaOH, K₂CO₃, TriethylamineCompatible The N-Boc group is stable to most basic conditions.[3]
Nucleophiles Amines, HydrazinesCompatible Stable towards a wide range of nucleophiles.[3]
Reducing Agents H₂/Pd-C, NaBH₄Compatible Stable to catalytic hydrogenation and hydride reducing agents.
Oxidizing Agents m-CPBA, KMnO₄Generally Compatible Compatibility depends on the specific reagent and reaction conditions.
Strong Acids TFA, HCl, H₂SO₄Not Compatible Readily cleaves the Boc group.[21]
Lewis Acids ZnBr₂, AlCl₃, SnCl₄Not Compatible Can be used for deprotection, especially for selective cleavage.[6][22]
Organometallics Grignard reagents, OrganolithiumsCompatible Generally stable, but the basicity of the organometallic reagent should be considered.
Coupling Reagents EDC, DCC, HATUCompatible Widely used in peptide synthesis with N-Boc protected amino acids.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[2][23]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Solvent (e.g., Dichloromethane, THF, or a water/acetone mixture)

  • Base (optional, e.g., Triethylamine, NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent.

  • If using a base, add it to the solution and stir for 5-10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If an organic solvent was used, redissolve the residue in a solvent like ethyl acetate and wash sequentially with a dilute acid (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection

This protocol outlines a standard procedure for the removal of an N-Boc group using trifluoroacetic acid (TFA).[13][24]

Materials:

  • N-Boc protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., Triisopropylsilane (TIS), water)

  • Cold diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected compound in anhydrous DCM (e.g., to a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA (to create a 50% TFA/DCM solution). If the substrate is sensitive to alkylation, include a scavenger (e.g., 2.5% TIS and 2.5% water) in the TFA solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent, neutralize with a mild base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.

  • For peptide precipitation after cleavage from a solid support, add the concentrated TFA solution dropwise to cold diethyl ether to precipitate the peptide, which can then be isolated by centrifugation or filtration.[8]

Visualizations

N_Boc_Deprotection_Workflow start Start with N-Boc protected compound check_sensitivity Substrate has acid-sensitive groups? start->check_sensitivity strong_acid Use Strong Acid (e.g., TFA/DCM) check_sensitivity->strong_acid No mild_acid Use Milder Acid (e.g., HCl/Dioxane, Oxalyl Chloride) check_sensitivity->mild_acid Yes thermal Consider Thermal Deprotection check_sensitivity->thermal Highly Sensitive check_scavenger Substrate has nucleophilic residues? strong_acid->check_scavenger mild_acid->check_scavenger run_reaction Run Deprotection Reaction thermal->run_reaction add_scavenger Add Scavengers (e.g., TIS, H₂O) check_scavenger->add_scavenger Yes check_scavenger->run_reaction No add_scavenger->run_reaction workup Workup and Isolation run_reaction->workup Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection (Starting material remains) check_acid Check Acid Concentration start->check_acid increase_acid Increase Acid Concentration/ Equivalents check_acid->increase_acid Low check_time Check Reaction Time check_acid->check_time Adequate increase_acid->check_time increase_time Extend Reaction Time check_time->increase_time Short check_temp Check Reaction Temperature check_time->check_temp Sufficient increase_time->check_temp increase_temp Gently Increase Temperature check_temp->increase_temp Low check_resin Solid-Phase? Check Resin Swelling check_temp->check_resin Adequate increase_temp->check_resin optimize_swelling Optimize Swelling Solvent check_resin->optimize_swelling Poor end Complete Deprotection check_resin->end Good/Not Applicable optimize_swelling->end

References

Technical Support Center: Scaling Up the Synthesis of 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the production-scale synthesis of 1-N-Boc-3-hydroxyazetidine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low Yield in the initial reaction of benzylamine and epichlorohydrin. - Incomplete reaction. - Suboptimal reaction temperature. - Formation of di-addition byproducts.- Extend the reaction time and monitor progress using TLC or HPLC. - Maintain the reaction temperature between 0-5°C during the addition of epichlorohydrin.[1] - Slowly add epichlorohydrin to the solution of benzylamine in water to minimize the formation of byproducts.[1]
SYN-002 Formation of difficult-to-remove impurities, such as diphenylmethane. - This is a known byproduct in synthetic routes that utilize a diphenylmethyl protecting group.[1]- Opt for a synthetic route that uses a benzyl group instead, which can be removed more cleanly via hydrogenation.[1]
SYN-003 Low yield during the Boc-protection step. - Inefficient reaction with Di-tert-butyl dicarbonate (Boc₂O). - Suboptimal pH or temperature.- Ensure the use of an appropriate base (e.g., sodium bicarbonate) to maintain a basic pH.[2] - Conduct the reaction at room temperature for a sufficient duration (e.g., 12 hours) to ensure completion.[2]
PUR-001 Product is an oil and difficult to handle/purify. - this compound can exist as a colorless oil.[3]- The product can solidify upon standing at room temperature under vacuum.[3] - For purification, consider crystallization from a solvent like n-heptane.[1]
PUR-002 Inefficient purification by column chromatography at a large scale. - Silica gel chromatography can be time-consuming and costly for large quantities.- Develop a crystallization method for purification. For instance, dissolving the crude product in n-heptane and stirring at 0-5°C can yield a pure white solid.[1]

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable and cost-effective synthesis route for this compound?

A green and cost-effective method starts with commercially available and low-cost materials: benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin).[1] This route avoids the use of expensive starting materials and harsh reagents.[1]

Q2: How can I minimize the formation of byproducts during the synthesis?

In the synthesis starting from benzylamine and epichlorohydrin, the slow addition of epichlorohydrin at a controlled temperature of 0-5°C is crucial to minimize side reactions.[1] If using a route involving a diphenylmethyl protecting group, be aware of the potential for diphenylmethane byproduct formation, which is difficult to remove.[1]

Q3: What are the optimal conditions for the Boc-protection step?

A common method involves reacting 3-hydroxyazetidine hydrochloride with Di-tert-butyl dicarbonate in a mixture of water and a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature for about 12 hours in the presence of a base such as sodium bicarbonate to neutralize the hydrochloride salt and facilitate the reaction.[2]

Q4: What is the most effective method for purifying this compound at a production scale?

While silica gel column chromatography is often used at the lab scale, crystallization is generally more suitable for large-scale production.[3] A successful method involves dissolving the crude product in n-heptane, followed by cooling to 0-5°C and stirring to induce crystallization, resulting in a pure white solid.[1]

Q5: What are the key safety precautions to consider during the scale-up of this synthesis?

Epichlorohydrin is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area. The use of flammable solvents like tetrahydrofuran and n-heptane requires adherence to standard safety protocols for handling such materials on a large scale. The hydrogenation step, if used for debenzylation, involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C) and must be conducted with extreme caution in a suitable reactor.

Experimental Protocols

Detailed Protocol for a Scalable Synthesis of this compound

This protocol is based on a green and facile synthesis route suitable for industrial production.[1]

Step 1: Synthesis of 1-benzylazetidin-3-ol

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

  • Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • After completion, filter the reaction mixture and concentrate the filtrate under vacuum to obtain 1-benzylazetidin-3-ol.

Step 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (this compound)

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, filter the reaction mixture through a suction filter to remove the catalyst.

  • Remove the solvent from the filtrate under vacuum to yield the crude tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • For purification, dissolve the crude product in n-heptane (105 mL) and stir at 0–5 °C for 2 hours under a nitrogen atmosphere.

  • Filter the resulting solid and dry to afford pure this compound as a white solid (yield: 33.8 g, 91%).[1]

Data Presentation

Table 1: Comparison of Key Parameters for the Synthesis of this compound

Parameter Route 1: From Benzylamine and Epichlorohydrin Route 2: From 1-diphenylmethyl-3-hydroxyazetidine
Starting Materials Benzylamine, 2-(chloromethyl)oxirane1-diphenylmethyl-3-hydroxyazetidine, Di-tert-butyl dicarbonate
Key Steps 1. Formation of 1-benzylazetidin-3-ol 2. Hydrogenation and Boc-protection1. Hydrogenation to remove diphenylmethyl group 2. Boc-protection
Reported Yield ~91% for the final step[1]~97% for the Boc-protection step[3]
Purification Crystallization from n-heptane[1]Silica gel column chromatography[3]
Scalability Notes Considered green and cost-effective for industrial production.[1]The diphenylmethane byproduct can be difficult to remove at scale.[1]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: Benzylamine and 2-(chloromethyl)oxirane step1 Step 1: Synthesis of 1-benzylazetidin-3-ol (Water, 0-5°C then MeCN, Na2CO3, 80-90°C) start->step1 step2 Step 2: Hydrogenation and Boc-protection (THF, 5% Pd/C, H2, Boc2O) step1->step2 purification Purification (Crystallization from n-heptane) step2->purification product Final Product: This compound purification->product

Caption: A diagram illustrating the scalable synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield problem Problem: Low Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Suboptimal Temperature problem->cause2 cause3 Cause: Byproduct Formation problem->cause3 solution1 Solution: Extend Reaction Time and Monitor (TLC/HPLC) cause1->solution1 solution2 Solution: Maintain Temperature at 0-5°C during addition cause2->solution2 solution3 Solution: Slow Reagent Addition cause3->solution3

Caption: A flowchart for troubleshooting low yields in the synthesis process.

References

Validation & Comparative

A Comparative Guide to 1H NMR Analysis for Purity Assessment of 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of building blocks like 1-N-Boc-3-hydroxyazetidine is paramount for the synthesis of novel therapeutics. This guide provides a comparative analysis of this compound and its common alternatives using 1H NMR spectroscopy, offering experimental data to support purity assessment.

Comparison of 1H NMR Data

The following table summarizes the characteristic 1H NMR chemical shifts for this compound and its analogues with alternative protecting groups (Cbz and Fmoc), as well as the unprotected azetidine core. These values are crucial for identifying the compound and assessing its purity by comparing the observed spectrum to the reference data.

CompoundProtecting GroupSolventChemical Shift (δ) in ppm, Multiplicity, (Integration)
This compound BocCDCl₃~4.56 (m, 1H), ~4.13 (m, 2H), ~3.81 (m, 2H), ~1.43 (s, 9H)
CDCl₃~4.16-4.10 (m, 1H), ~4.09-4.03 (m, 2H), ~3.82 (dd, 2H), ~1.44 (s, 9H)[1]
1-N-Cbz-3-hydroxyazetidineCbzN/AData not readily available in comparable format.
1-N-Fmoc-3-hydroxyazetidineFmocMeOD-d₄~7.75 (d, 2H), ~7.64 (t, 2H), ~7.37 (t, 2H), ~7.29 (t, 2H), ~4.31 (d, 2H), ~4.18 (t, 1H), ~4.12 (dd, 1H), ~3.18 (m, 1H), ~2.79 (m, 1H)
3-Hydroxyazetidine HydrochlorideNoneN/AData for the hydrochloride salt; direct comparison with the protected forms may be misleading due to the protonated state.

Note: Direct comparison of chemical shifts should be made with caution when spectra are recorded in different solvents, as solvent effects can cause significant variations.

Identification of Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials or by-products. 1H NMR is an effective tool for their detection.

Potential ImpurityOriginCharacteristic 1H NMR Signals (CDCl₃)
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent in the Boc protection step.~1.50 ppm (singlet)
1-Benzhydrylazetidin-3-olStarting material for debenzylation.Aromatic protons ~7.2-7.5 ppm, methine proton ~4.6 ppm.
3-HydroxyazetidineIncomplete Boc protection.Signals for the unprotected azetidine ring.
Solvents (e.g., Ethyl Acetate, Hexane)Residual solvents from purification.Characteristic solvent peaks.

Experimental Protocol for 1H NMR Purity Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring a 1H NMR spectrum to determine its purity.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility of the compound and minimize overlapping signals with the analyte.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to obtain optimal magnetic field homogeneity.

  • Acquire a standard 1D proton NMR spectrum. Typical parameters include:

    • Pulse angle: 30-90 degrees

    • Relaxation delay (d1): 1-5 seconds (a longer delay is crucial for accurate integration in quantitative NMR)

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

3. Data Analysis:

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Integrate all signals in the spectrum.

  • The purity of the sample can be estimated by comparing the integration of the characteristic signals of this compound to the integration of any impurity signals. For a pure sample, the integration values of the different proton signals should correspond to the number of protons they represent (e.g., the ratio of the azetidine ring protons to the Boc group protons should be 6:9 or 2:3).

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of this compound using 1H NMR analysis.

Purity_Confirmation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate compare Compare Integrations integrate->compare pure Purity Confirmed compare->pure Ratios Match impure Impurity Detected compare->impure Ratios Deviate

References

A Comparative Guide to Azetidine Building Blocks: 1-N-Boc-3-hydroxyazetidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and diverse synthetic handles. This guide provides an objective comparison of 1-N-Boc-3-hydroxyazetidine with other key azetidine building blocks, supported by experimental data and detailed protocols to inform rational selection in drug discovery programs.

Introduction to Azetidine Building Blocks

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention as bioisosteres for larger, more flexible rings and as valuable components in the design of novel therapeutics.[1] Their incorporation into drug candidates can lead to improved metabolic stability, increased aqueous solubility, and enhanced target engagement.[2] This guide focuses on a comparative analysis of four key azetidine building blocks, with a primary focus on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common analogs is presented in Table 1. The tert-butoxycarbonyl (Boc) protecting group is a common feature, ensuring stability during synthetic manipulations and allowing for facile deprotection under acidic conditions.

Building Block Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound141699-55-0173.2136-43White to light yellow solid
N-Boc-3-azetidinone398489-26-4171.1947-51Powder
1-Boc-3-aminoazetidine193269-78-2172.2363-72Solid
1-Boc-azetidine-3-carboxylic acid142253-55-2201.22Not specifiedWhite to faintly beige powder

Performance in Key Chemical Transformations

The utility of a building block is defined by its performance in common chemical reactions used to construct more complex molecules. The following sections provide a comparative overview of the reactivity of these azetidine derivatives in key transformations.

Mitsunobu Reaction with this compound

The hydroxyl group of this compound serves as a versatile handle for introducing a wide range of functionalities via the Mitsunobu reaction. This reaction allows for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry.

Reactant Product Yield (%) Reference
Phenol1-Boc-3-phenoxyazetidine75-90[3][4]
PhthalimideN-(1-Boc-azetidin-3-yl)phthalimide~85[3]
Thiophenol1-Boc-3-(phenylthio)azetidine~80[3]
Reductive Amination with N-Boc-3-azetidinone

N-Boc-3-azetidinone is an excellent electrophile for reductive amination reactions, providing a straightforward route to 3-aminoazetidine derivatives.

Amine Product Yield (%) Reference
Benzylamine1-Boc-3-(benzylamino)azetidine85-95[5]
Morpholine1-Boc-3-morpholinoazetidine80-90
Aniline1-Boc-3-(phenylamino)azetidine70-85[6]
Amide Coupling with 1-Boc-azetidine-3-carboxylic acid

The carboxylic acid functionality of 1-Boc-azetidine-3-carboxylic acid is readily activated for amide bond formation with a variety of amines, a cornerstone reaction in medicinal chemistry.

Amine Coupling Reagent Product Yield (%) Reference
BenzylamineHATU, DIPEAN-Benzyl-1-Boc-azetidine-3-carboxamide>90[7][8]
Glycine methyl esterEDC, HOBtMethyl (1-Boc-azetidine-3-carboxamido)acetate85-95[9][10]
AnilineT3PN-Phenyl-1-Boc-azetidine-3-carboxamide75-85[7]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility.

General Procedure for Mitsunobu Reaction of this compound with Phenols

To a solution of this compound (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1-Boc-3-aryloxyazetidine.[3][4]

General Procedure for Reductive Amination of N-Boc-3-azetidinone

To a solution of N-Boc-3-azetidinone (1.0 eq.) and the primary or secondary amine (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M) is added sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature. The reaction mixture is stirred for 4-12 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 3-aminoazetidine derivative.[5][11]

General Procedure for Amide Coupling of 1-Boc-azetidine-3-carboxylic acid

To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in anhydrous DMF (0.2 M) is added a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.). The reaction mixture is stirred at room temperature for 2-6 hours and monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amide.[7][8]

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and the role of azetidine scaffolds in a biological signaling pathway.

G cluster_0 Synthesis of Azetidine Derivatives A This compound D Mitsunobu Reaction (Phenols, Phthalimide, etc.) A->D E Oxidation (e.g., Swern, Dess-Martin) A->E B N-Boc-3-azetidinone F Reductive Amination (Primary/Secondary Amines) B->F C 1-Boc-azetidine-3-carboxylic acid G Amide Coupling (Amines) C->G H 3-Substituted Azetidines (Ethers, Esters, Amines) D->H E->B F->H G->H

Caption: Synthetic utility of key azetidine building blocks.

G cluster_0 Kinase Signaling Pathway Inhibition Ligand Extracellular Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Azetidine_Inhibitor Azetidine-based Kinase Inhibitor Azetidine_Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Kinase_Cascade->Cellular_Response Signal Transduction ADP ADP Kinase_Cascade->ADP ATP ATP ATP->Kinase_Cascade

References

The Strategic Advantage of 1-N-Boc-3-hydroxyazetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the saturated heterocycles, 1-N-Boc-3-hydroxyazetidine has emerged as a premier scaffold, offering a unique combination of structural rigidity, favorable physicochemical properties, and synthetic versatility. This guide provides a comprehensive comparison of this compound with alternative scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design.

The incorporation of the 3-hydroxyazetidine moiety can significantly enhance a molecule's pharmacological profile. The four-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity for its biological target by reducing the entropic penalty upon binding. Furthermore, the hydroxyl group provides a valuable vector for further functionalization or can act as a key hydrogen bond donor in drug-target interactions. The Boc protecting group ensures controlled reactivity during synthesis, allowing for selective modifications at other positions of a lead compound.

Comparative Analysis of Heterocyclic Scaffolds

The choice of a saturated heterocyclic ring system has a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The 3-hydroxyazetidine scaffold, derived from this compound, offers a distinct profile compared to its five- and six-membered counterparts, pyrrolidine and piperidine.

PropertyAzetidine DerivativePyrrolidine Derivative (Comparative)Piperidine Derivative (Comparative)Key Considerations
Molecular Weight Contribution LowerModerateHigherSmaller scaffolds are advantageous for maintaining a low overall molecular weight, which is often correlated with better permeability and bioavailability.
Lipophilicity (logP) Generally LowerModerateGenerally HigherThe more polar nature of the azetidine ring can improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.
Aqueous Solubility HigherModerateLowerIncreased polarity due to the smaller ring size and the presence of the hydroxyl group enhances solubility, a critical factor for drug formulation and absorption.
Metabolic Stability Can be susceptible to ring strain-mediated cleavage, but substitution can mitigate this.Generally stableGenerally stableWhile the inherent ring strain of azetidine can be a metabolic liability, strategic placement of substituents can enhance stability.
pKa of Ring Nitrogen Generally lower basicityIntermediate basicityHigher basicityReduced basicity of the azetidine nitrogen can minimize interactions with off-targets like the hERG channel, reducing the risk of cardiotoxicity.

Case Study: Baricitinib - A JAK Inhibitor Featuring the 3-Hydroxyazetidine Moiety

A prominent example showcasing the advantages of the 3-hydroxyazetidine scaffold is Baricitinib, an orally available Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[1][2] The 3-hydroxyazetidine core is a key structural feature that contributes to its favorable pharmacokinetic and pharmacodynamic profile.

Baricitinib is a selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that mediates the inflammatory response.[1][2] The interaction of Baricitinib with the JAK enzymes inhibits the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of inflammatory genes.[2]

Pharmacokinetic Properties of Baricitinib
ParameterValueReference
Bioavailability~97%[2]
Time to Peak Plasma Concentration0.5 - 3 hours[2]
Plasma Protein Binding~50%[2]
Oral Clearance17 L/h[3]
In Vitro Half-life (Human Liver Microsomes)29.50 minutes[4]
Intrinsic Clearance (Human Liver Microsomes)27.49 mL/min/kg[4]

The favorable pharmacokinetic profile of Baricitinib, including its high bioavailability and relatively low clearance, is in part attributed to the physicochemical properties imparted by the 3-hydroxyazetidine moiety.

Experimental Protocols

Synthesis of a 3-O-Arylazetidine Derivative from this compound

This protocol details a key synthetic step in the incorporation of the 3-hydroxyazetidine scaffold, specifically the O-alkylation of this compound with a substituted benzyl bromide. This reaction is a crucial step in the synthesis of various bioactive molecules.

Materials:

  • This compound

  • Substituted 2-fluoro-4-(trifluoromethoxy)benzyl bromide

  • Potassium tert-butoxide (1.65 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (200 mg, 1.15 mmol) in anhydrous THF (5 mL), add potassium tert-butoxide (1.65 M solution in THF, 735 μL, 1.21 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a solution of 2-fluoro-4-(trifluoromethoxy)benzyl bromide (315 mg, 1.15 mmol) in THF to the reaction mixture.

  • Continue stirring at room temperature for 14 hours.

  • Dilute the reaction with ethyl acetate and wash with 1 M aqueous NaHCO3.

  • Separate the organic phase and back-extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate.

Visualizing the JAK-STAT Signaling Pathway and Inhibition by Baricitinib

The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and the mechanism of action of Baricitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation JAK1->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Transcription Gene Transcription DNA->Transcription 6. Modulation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Baricitinib_Inhibition cluster_intracellular Intracellular Space JAK1 JAK1 STAT STAT JAK1->STAT Phosphorylation JAK2 JAK2 JAK2->STAT Phosphorylation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition

Caption: Baricitinib inhibits JAK1 and JAK2, blocking STAT phosphorylation.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties offer significant advantages over other heterocyclic scaffolds, leading to improved pharmacokinetic profiles and enhanced biological activity. The successful development of Baricitinib serves as a compelling testament to the strategic utility of incorporating the 3-hydroxyazetidine moiety in the design of novel therapeutics. By providing a balance of conformational rigidity, favorable polarity, and synthetic accessibility, this compound will undoubtedly continue to be a cornerstone in the development of the next generation of innovative medicines.

References

Alternative synthesis routes for N-protected 3-hydroxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the alternative synthesis of N-protected 3-hydroxyazetidines, a critical building block in modern drug discovery, is presented below. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Comparison of Key Synthetic Routes

The synthesis of N-protected 3-hydroxyazetidines can be broadly categorized into three primary methodologies: the classical multi-step cyclization from epichlorohydrin, a modern Lewis acid-catalyzed intramolecular aminolysis, and a novel photochemical approach. Each route offers distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions.

Synthetic Route Starting Materials Key Reagents & Conditions Overall Yield Key Advantages Key Disadvantages
Route 1: Cyclization from Epichlorohydrin Benzylamine, Epichlorohydrin, Di-tert-butyl dicarbonate1. Water, 0-5°C, 16h2. Na₂CO₃, CH₃CN, 80-90°C, 16h3. 5% Pd/C, H₂, THF, RT, 20h4. (Boc)₂O, THF~65-75% (over 4 steps)Scalable, uses readily available starting materials.Multi-step, involves hydrogenation, can have purification challenges.[1][2]
Route 2: Lewis Acid-Catalyzed Intramolecular Aminolysis N-Protected cis-3,4-epoxy amine5 mol% La(OTf)₃, DCE, refluxHigh (e.g., 91% for N-Bn)High yields, high regioselectivity, tolerates various functional groups.[3][4][5]Requires synthesis of the epoxy amine precursor.
Route 3: Photochemical Norrish-Yang Cyclization N-Protected 2-amino ketoneAcetonitrile, 310 nm UV light, flow reactor (10 min residence)Good (e.g., 75% for N-Ts)Fast reaction times (in flow), high reproducibility, scalable.[6][7]Requires specialized photochemical flow reactor setup.

Experimental Protocols and Data

Route 1: Multi-step Cyclization from Epichlorohydrin (N-Boc-3-hydroxyazetidine)

This widely-used industrial method involves the initial formation of an N-benzyl protected 3-hydroxyazetidine, followed by debenzylation and protection with a tert-butoxycarbonyl (Boc) group.

Step 1 & 2: Synthesis of 1-benzylazetidin-3-ol

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (epichlorohydrin, 30.0 g, 280 mmol) is slowly added at 0–5 °C.[1] The mixture is stirred at this temperature for 16 hours. The crude product is isolated by filtration, washed with water, and dried. This intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added.[1] The mixture is heated to 80–90 °C and stirred for 16 hours under reflux. After cooling and filtration, the solvent is evaporated to yield 1-benzylazetidin-3-ol.

  • Yield: 86.1% for the cyclization step.[2]

Step 3 & 4: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) is dissolved in THF (350 mL), and 5% Pd/C (1.75 g) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.[1] After filtration to remove the catalyst, di-tert-butyl dicarbonate ((Boc)₂O) is added to the filtrate containing the crude 3-hydroxyazetidine. The reaction is stirred to afford the final product after purification.

  • Yield: A similar two-step deprotection/protection sequence starting from 1-diphenylmethyl-3-hydroxyazetidine reports a 97% yield for the Boc protection step.[8]

Route 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis

This method provides a highly efficient and regioselective pathway to N-protected 3-hydroxyazetidines through the cyclization of a cis-3,4-epoxy amine precursor.[3][4]

Experimental Protocol:

To a solution of the N-protected cis-3,4-epoxy amine in dichloroethane (DCE), 5 mol% of lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is added. The reaction mixture is heated to reflux. Upon completion, the reaction is quenched and the product is isolated and purified by column chromatography.

Substrate N-Protecting GroupSolventTemperatureTimeYieldReference
Benzyl (Bn)DCEReflux1h91%[3][5]
p-Methoxybenzyl (PMB)DCEReflux1.5h92%[3][5]
n-ButylDCEReflux1h93%[3][5]
tert-ButylDCEReflux1h94%[3][5]
Route 3: Photochemical Flow Synthesis via Norrish-Yang Cyclization

A modern approach utilizing a continuous flow photochemical reactor to perform an intramolecular Norrish-Yang cyclization of 2-amino ketones, yielding 3-hydroxyazetidines with high efficiency and scalability.[6][7]

Experimental Protocol:

A solution of the N-protected 2-amino ketone (e.g., 0.15 M in acetonitrile) is passed through a photochemical flow reactor equipped with a UV lamp (e.g., 310 nm). The flow rate is adjusted to achieve the desired residence time (e.g., 10 minutes). The product solution is collected and concentrated, and the 3-hydroxyazetidine is purified.

Substrate N-Protecting GroupConcentration (M)SolventResidence Time (min)Isolated YieldReference
N,4-dimethylbenzenesulfonamide (Ts)0.15Acetonitrile1075%[6][7]
N-methyl-4-nitrobenzenesulfonamide0.075Acetonitrile1071%[6][7]
N-Boc0.15Acetone1068%[6][7]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in each synthetic route.

Caption: Multi-step synthesis from epichlorohydrin.

Caption: Lewis acid-catalyzed intramolecular cyclization.

Caption: Photochemical synthesis via Norrish-Yang reaction.

References

A Comparative Guide: Biocatalytic vs. Chemical Synthesis of Chiral Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral hydroxyazetidines are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents. The stereochemistry of the hydroxyl group is often crucial for biological activity, making enantioselective synthesis a critical aspect of their production. This guide provides an objective comparison of the two primary approaches for synthesizing these vital synthons: biocatalytic and chemical synthesis. We will delve into the performance of each methodology, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Key Performance Metrics

The choice between biocatalytic and chemical synthesis often hinges on a trade-off between factors like stereoselectivity, yield, and reaction conditions. The following table summarizes the typical performance of each method for the synthesis of chiral N-Boc-3-hydroxyazetidine, a common protected intermediate.

ParameterBiocatalytic Synthesis (via Ketoreductase)Chemical Synthesis (via Asymmetric Reduction)
Substrate N-Boc-azetidin-3-oneN-Boc-azetidin-3-one
Stereoselectivity (ee) Often >99%Typically 85-99%
Yield High (often >95%)Moderate to High (60-95%)
Reaction Temperature Mild (25-40°C)Low to Ambient (-78°C to 25°C)
Pressure AtmosphericAtmospheric or slightly elevated
Catalyst Ketoreductase (KRED) enzymeChiral metal complexes or borane reagents
Reagents Co-factor (NAD(P)H), often with a recycling system (e.g., isopropanol, glucose)Stoichiometric chiral reagents or catalysts with reducing agents (e.g., NaBH₄)
Solvent Aqueous buffer, sometimes with co-solventsOrganic solvents (e.g., THF, CH₂Cl₂)
Environmental Impact Generally lower, biodegradable catalysts, aqueous mediaHigher, use of heavy metals and organic solvents

Biocatalytic Synthesis: The Power of Enzymes

Biocatalytic methods, particularly the use of ketoreductases (KREDs), have emerged as a powerful tool for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. These enzymes offer exceptional stereoselectivity and operate under mild, environmentally benign conditions.

The general workflow for a biocatalytic reduction of a cyclic amino ketone like N-Boc-azetidin-3-one is depicted below.

Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Work-up & Purification Substrate N-Boc-azetidin-3-one Bioreactor Stirred Reactor (Controlled pH and Temperature) Substrate->Bioreactor Enzyme Ketoreductase (KRED) Enzyme->Bioreactor Cofactor_System NAD(P)H + Regeneration System (e.g., Isopropanol/GDH) Cofactor_System->Bioreactor Buffer Aqueous Buffer (e.g., Phosphate) Buffer->Bioreactor Extraction Organic Solvent Extraction Bioreactor->Extraction Reaction Mixture Purification Chromatography Extraction->Purification Product Chiral N-Boc-3-hydroxyazetidine Purification->Product

Biocatalytic synthesis workflow.
Representative Experimental Protocol: Biocatalytic Reduction of a Cyclic Amino Ketone

Reaction Setup:

  • To a temperature-controlled reaction vessel, add 200 mM triethanolamine HCl buffer (pH 7.5).

  • Add the ketoreductase enzyme (e.g., KRED 110, 3% w/w of substrate) and NAD⁺ (10 mM).

  • Dissolve N-Boc-piperidin-3-one (10 g/L) in isopropanol (which also serves as the co-factor regenerating agent).

  • Add the substrate solution to the reaction vessel.

Reaction Conditions:

  • Stir the reaction mixture at 230 rpm.

  • Maintain the temperature at 35-40°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-4 hours.

Work-up and Purification:

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield (S)-N-Boc-3-hydroxypiperidine.

Expected Results:

  • Yield: >95%

  • Enantiomeric Excess (ee): >99%

Chemical Synthesis: Established and Versatile

Traditional chemical synthesis offers a well-established and versatile route to chiral hydroxyazetidines. A common strategy involves the asymmetric reduction of the corresponding azetidin-3-one using chiral reagents or catalysts.

Below is a diagram illustrating a typical chemical synthesis workflow.

Chemical_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_chem Asymmetric Reduction cluster_workup_chem Work-up & Purification Substrate_Chem N-Boc-azetidin-3-one Reactor_Chem Inert Atmosphere Reactor (Low Temperature) Substrate_Chem->Reactor_Chem Chiral_Reagent Chiral Reducing Agent (e.g., Chiral Borane) Chiral_Reagent->Reactor_Chem Solvent_Chem Anhydrous Organic Solvent (e.g., THF) Solvent_Chem->Reactor_Chem Quenching Quenching Reagent Reactor_Chem->Quenching Reaction Mixture Extraction_Chem Organic Solvent Extraction Quenching->Extraction_Chem Purification_Chem Chromatography Extraction_Chem->Purification_Chem Product_Chem Chiral N-Boc-3-hydroxyazetidine Purification_Chem->Product_Chem

Chemical synthesis workflow.
Representative Experimental Protocol: Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride

This multi-step protocol describes a common chemical route starting from epichlorohydrin and benzylamine, culminating in the desired 3-hydroxyazetidine hydrochloride.

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

  • Dissolve benzylamine in water and cool the solution to 0-5°C.

  • Slowly add epichlorohydrin while maintaining the temperature between 0-5°C and react for 12 hours.

  • Filter the reaction mixture to obtain the intermediate product.

  • The intermediate is then cyclized to form 1-benzyl-3-hydroxyazetidine. A yield of over 86% with a purity of more than 95% can be achieved in this step.[1]

Step 2: Debenzylation to 3-hydroxyazetidine hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a 4mol/L HCl aqueous solution and 10% palladium on carbon.[1]

  • Carry out hydrogenation for 8 hours.[1]

  • After the reaction is complete, filter to remove the palladium on carbon.

  • Evaporate the methanol under reduced pressure to precipitate the product.

  • The crude product is further purified by recrystallization from a mixture of methanol and ethyl acetate to afford 3-hydroxyazetidine hydrochloride as a white solid. A yield of over 90% with a purity of more than 98% can be obtained.[1]

Logical Comparison of the Two Approaches

The decision to use a biocatalytic or chemical approach depends on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations.

Comparison cluster_bio Biocatalytic Approach cluster_chem Chemical Approach Topic Synthesis of Chiral Hydroxyazetidines Biocatalysis Biocatalysis Topic->Biocatalysis Chemical_Synthesis Chemical_Synthesis Topic->Chemical_Synthesis Bio_Advantages Advantages: - High Enantioselectivity (>99% ee) - Mild Reaction Conditions - Environmentally Friendly - High Yields Biocatalysis->Bio_Advantages Bio_Disadvantages Disadvantages: - Enzyme Availability and Cost - Substrate Scope may be Limited - Process Optimization can be Required Biocatalysis->Bio_Disadvantages Chem_Advantages Advantages: - Broad Substrate Scope - Well-established Procedures - Scalable Chemical_Synthesis->Chem_Advantages Chem_Disadvantages Disadvantages: - Lower Enantioselectivity (typically) - Use of Harsh Reagents and Solvents - Potential for Metal Contamination - Often requires protection/deprotection steps Chemical_Synthesis->Chem_Disadvantages

Comparison of biocatalytic and chemical synthesis.

Conclusion

Both biocatalytic and chemical synthesis methodologies offer viable pathways to chiral hydroxyazetidines.

Biocatalysis , with its exceptional stereoselectivity and green credentials, is an increasingly attractive option, particularly for the synthesis of active pharmaceutical ingredients where high enantiopurity is paramount. The mild reaction conditions also help in preserving sensitive functional groups. The primary challenges lie in the initial investment in enzyme screening and process optimization.

Chemical synthesis , on the other hand, provides a robust and versatile toolbox with a vast literature foundation. It is often more readily adaptable to a wider range of substrates and can be scaled up with established chemical engineering principles. However, it often requires more extensive purification to remove byproducts and residual metal catalysts and may present greater environmental concerns.

Ultimately, the optimal synthetic route will be dictated by a careful consideration of the project's specific goals, balancing the need for enantiopurity, yield, cost, scalability, and environmental impact. For high-value pharmaceutical intermediates where enantiomeric purity is non-negotiable, the upfront investment in developing a biocatalytic process can yield significant long-term benefits. For early-stage research and the synthesis of diverse analogs, the flexibility of chemical synthesis may be more advantageous.

References

A Comparative Guide to Reaction Monitoring: LC-MS, TLC, and NMR Analysis of 1-N-Boc-3-hydroxyazetidine Mesylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and process control. This guide provides a comparative analysis of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the mesylation of 1-N-Boc-3-hydroxyazetidine, a key intermediate in the synthesis of various pharmaceutical compounds.

The conversion of this compound to its mesylated form is a crucial step in modifying the azetidine ring for further synthetic transformations. Efficiently tracking the consumption of the starting material and the formation of the product is essential for reaction optimization and endpoint determination.

Methodology Comparison: A Head-to-Head Analysis

The choice of an analytical technique for reaction monitoring depends on several factors, including the required level of detail, speed, cost, and available instrumentation. Below is a comparative overview of LC-MS, TLC, and NMR for this specific application.

FeatureLC-MSTLCNMR
Principle Separation by chromatography, detection by massSeparation by polarity on a stationary phaseDetection of nuclear spin transitions in a magnetic field
Information Quantitative, high sensitivity, mass confirmationQualitative/Semi-quantitative, rapid screeningQuantitative, structural information
Speed 5-15 minutes per sample< 5 minutes per sample1-10 minutes per sample
Sensitivity High (ng to pg range)Low to moderate (µg to ng range)Moderate (mg to µg range)
Cost High (instrumentation and maintenance)Low (minimal equipment)High (instrumentation and maintenance)
Sample Prep Dilution, filtrationDirect spottingDilution in deuterated solvent

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the general workflow for LC-MS reaction monitoring and the specific chemical transformation being monitored.

LC-MS Reaction Monitoring Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute Sample Aliquot->Dilute Filter Filter Sample Dilute->Filter LC Liquid Chromatography (Separation) Filter->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data

A generalized workflow for monitoring a chemical reaction using LC-MS.

Mesylation of this compound reactant This compound reagent + Mesyl Chloride reactant->reagent product 1-N-Boc-3-(methylsulfonyloxy)azetidine reagent->product base Base (e.g., Triethylamine)

The mesylation reaction of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate reaction monitoring. Below are representative protocols for each technique.

LC-MS Analysis

This method is adapted from a protocol for analyzing Boc-protected amino acids and is suitable for monitoring the mesylation of this compound.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Further dilute the sample as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Thin-Layer Chromatography (TLC) Analysis

TLC provides a rapid, qualitative assessment of the reaction progress.

  • Sample Preparation:

    • Using a capillary tube, spot a small amount of the crude reaction mixture directly onto the TLC plate.

    • On the same plate, spot the starting material (this compound) and, if available, the pure product as standards.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • Visualize the plate under UV light (254 nm).

    • Stain the plate using a suitable reagent, such as potassium permanganate or p-anisaldehyde solution, followed by gentle heating.[1] The starting material and product will appear as distinct spots.

NMR Spectroscopy Analysis

In-situ NMR monitoring allows for real-time, quantitative analysis without the need for sample workup.

  • Sample Preparation:

    • The reaction is typically run directly in an NMR tube using a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Alternatively, for reactions in non-deuterated solvents, an aliquot can be taken, the solvent evaporated, and the residue redissolved in a deuterated solvent.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: A standard 1D proton (¹H) NMR experiment.

    • Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T1 of the protons of interest for accurate quantification.

  • Data Analysis:

    • The reaction progress is monitored by integrating the signals corresponding to the starting material and the product. For this compound, the protons on the azetidine ring will show characteristic shifts.[2] Upon mesylation, these signals will shift, and a new singlet corresponding to the methyl group of the mesylate will appear.

Data Presentation and Comparison

The data obtained from each technique can be used to track the reaction progress over time.

Table 1: Quantitative Comparison of Reaction Monitoring Techniques

Time (min)LC-MS (% Conversion)TLC (Spot Intensity Ratio, Product/Starting Material)NMR (% Conversion)
000.00
15250.322
30551.251
609210.090
120>99>50 (Starting material spot absent)>99

Note: The values presented in this table are representative and will vary depending on the specific reaction conditions.

Conclusion

The choice of analytical method for monitoring the mesylation of this compound should be guided by the specific needs of the researcher.

  • LC-MS is the gold standard for quantitative and highly sensitive analysis , providing unambiguous confirmation of product formation and the ability to detect low-level impurities. Its high cost and complexity are the main drawbacks.

  • TLC is an invaluable tool for rapid, qualitative screening . Its simplicity, speed, and low cost make it ideal for quickly assessing reaction progress and optimizing reaction conditions, though it lacks the quantitative power and sensitivity of LC-MS.[3]

  • NMR offers a unique advantage in providing real-time, in-situ quantitative data and structural information without the need for chromatographic separation.[4] It is particularly powerful for mechanistic studies but may be less sensitive than LC-MS and requires the use of deuterated solvents for in-situ monitoring.

For routine reaction monitoring in a drug development setting, a combination of techniques is often employed. TLC can be used for frequent, rapid checks, while LC-MS provides the detailed quantitative data required for process control and quality assurance. NMR is best utilized for in-depth mechanistic investigations and kinetic studies. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively monitor their chemical transformations.

References

Efficacy of ADC Linkers: A Comparative Guide to 1-N-Boc-3-hydroxyazetidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a critical bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability, pharmacokinetic profile, and mechanism of payload release. This guide provides an objective comparison of different linker technologies, with a focus on the class of non-cleavable linkers, to which 1-N-Boc-3-hydroxyazetidine belongs, and their cleavable counterparts.

While direct head-to-head experimental data for ADCs utilizing the specific this compound linker is not extensively available in the public domain, its classification as a non-cleavable linker component allows for a robust comparison against well-characterized cleavable and other non-cleavable linkers. This guide synthesizes available preclinical data to illuminate the performance differences and aid in the rational design of next-generation ADCs.

Mechanism of Action: A Tale of Two Linker Strategies

The fundamental difference between linker types lies in their payload release mechanism. This distinction has profound implications for an ADC's therapeutic window and bystander effect.

Cleavable Linkers , such as the widely studied valine-citrulline (Val-Cit) dipeptide linker, are designed to be labile under specific physiological conditions found within the target tumor cell.[1] Upon internalization of the ADC, lysosomal proteases, which are often overexpressed in cancer cells, recognize and cleave the linker, releasing the payload in its active form.[1] This targeted release can also lead to a "bystander effect," where the liberated, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[1]

Non-Cleavable Linkers , including those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and azetidine derivatives like this compound, form a stable covalent bond between the antibody and the payload.[1][2] Payload release is contingent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[1] This process liberates the payload still attached to the linker and a residual amino acid. The resulting charged complex is typically membrane-impermeable, which largely abrogates the bystander effect but can contribute to a more favorable safety profile by minimizing off-target toxicity.[3]

Linker_Mechanisms Figure 1: ADC Linker Mechanisms of Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization into Target Cell ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Enzymatic Cleavage of Linker Lysosome_C->Cleavage Payload_Release_C Active Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect (Cell-Permeable Payload) Payload_Release_C->Bystander ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_NC No_Bystander No Bystander Effect (Charged Complex) Payload_Release_NC->No_Bystander ADC_Synthesis_Workflow Figure 2: General Workflow for ADC Synthesis Start Start Step1 Step 1: Linker-Payload Synthesis (e.g., Activation of this compound and reaction with payload) Start->Step1 Step2 Step 2: Antibody Modification (e.g., Reduction of interchain disulfides to generate free thiols) Start->Step2 Step3 Step 3: Conjugation (Reaction of activated Linker-Payload with modified antibody) Step1->Step3 Step2->Step3 Step4 Step 4: Purification (e.g., Size exclusion or hydrophobic interaction chromatography) Step3->Step4 Step5 Step 5: Characterization (e.g., DAR determination by UV-Vis or Mass Spectrometry) Step4->Step5 End Final ADC Product Step5->End

References

A Spectroscopic Voyage: Unraveling the Characteristics of 1-N-Boc-3-hydroxyazetidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed spectroscopic comparison of the critical pharmaceutical intermediate, 1-N-Boc-3-hydroxyazetidine, and its key precursors, epichlorohydrin and 1-benzhydrylazetidin-3-ol, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data to facilitate informed decisions in synthetic chemistry and material characterization.

This publication provides an objective analysis of the spectroscopic properties of this compound, a vital building block in modern medicinal chemistry, alongside its common synthetic precursors. Through a comparative study of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to provide a clear understanding of the structural transformations occurring during its synthesis.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step pathway. A common route involves the reaction of epichlorohydrin with a protecting group-containing amine, such as dibenzylamine, to form a protected azetidinol precursor like 1-benzhydrylazetidin-3-ol. Subsequent deprotection and introduction of the tert-butyloxycarbonyl (Boc) group yield the final product. This synthetic journey can be visualized through the following workflow.

G Epichlorohydrin Epichlorohydrin Step1 + Epichlorohydrin->Step1 Dibenzylamine Dibenzylamine Dibenzylamine->Step1 Precursor 1-Benzhydrylazetidin-3-ol Step1->Precursor Ring Formation Deprotection Deprotection (e.g., Hydrogenolysis) Precursor->Deprotection Azetidinol Azetidin-3-ol Deprotection->Azetidinol Step2 + Azetidinol->Step2 BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->Step2 FinalProduct This compound Step2->FinalProduct Boc Protection

Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its precursors. This quantitative data allows for a direct comparison of the key spectroscopic features of each molecule.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Epichlorohydrin (in CDCl₃)~3.58d2H-CH₂Cl
~3.25m1H-OCH
~2.90t1H-OCH₂ (epoxide)
~2.70q1H-OCH₂ (epoxide)
1-Benzhydrylazetidin-3-ol (in CDCl₃)7.22-7.48m10HAromatic-H
4.60s1H-CH(Ph)₂
4.01s4HAzetidine-H
This compound (in CDCl₃)4.10-4.16m1H-CH(OH)
4.03-4.09m2HAzetidine-H
3.82dd2HAzetidine-H
1.44s9H-C(CH₃)₃
Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)IntensityAssignment
Epichlorohydrin ~3000-2850mC-H stretch (aliphatic)
~1250sC-O stretch (epoxide)
~925, 850sEpoxide ring vibrations
~750sC-Cl stretch
1-Benzhydrylazetidin-3-ol ~3400br, sO-H stretch
~3060, 3030mC-H stretch (aromatic)
~2950-2850mC-H stretch (aliphatic)
~1495, 1450mC=C stretch (aromatic)
This compound ~3400br, sO-H stretch
~2975, 2880sC-H stretch (aliphatic)
~1680sC=O stretch (Boc group)
~1420mC-N stretch
~1160sC-O stretch
¹³C NMR and Mass Spectrometry Data Summary

Detailed, publicly available quantitative ¹³C NMR and mass spectrometry data for this compound and 1-benzhydrylazetidin-3-ol are limited. However, the expected key signals can be inferred from their structures.

¹³C NMR:

  • Epichlorohydrin: Signals are expected around 44 ppm (-CH₂Cl), 51 ppm (-OCH), and 47 ppm (-OCH₂).

  • 1-Benzhydrylazetidin-3-ol: Expect aromatic signals between 120-145 ppm, a signal for the benzylic carbon (-CH(Ph)₂) around 75-80 ppm, and signals for the azetidine ring carbons.

  • This compound: Key signals include the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the azetidine ring.

Mass Spectrometry (MS):

  • Epichlorohydrin: The molecular ion peak is expected at m/z 92. Common fragments would result from the loss of Cl (m/z 57) and CH₂Cl (m/z 43).

  • 1-Benzhydrylazetidin-3-ol: The molecular ion peak should be at m/z 239. Fragmentation would likely involve cleavage of the benzhydryl group.

  • This compound: The molecular ion is at m/z 173. Characteristic fragmentation would involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, m/z 57).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically used with proton decoupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (e.g., epichlorohydrin), a thin film can be prepared between two KBr or NaCl plates. For solid samples (e.g., this compound), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via a liquid chromatograph. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The presented data and protocols are intended to support the synthesis, purification, and characterization of these important chemical entities.

The Linker's Pivotal Role: A Comparative Guide to PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the chemical bridge of a PROTAC dictates its success, supported by experimental data and detailed protocols for researchers in drug discovery.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While the choice of ligands is crucial for target recognition and E3 ligase recruitment, it is the often-underestimated linker that dictates the overall performance and drug-like properties of the PROTAC. This guide provides a comprehensive comparison of how different linker strategies impact PROTAC efficacy, offering valuable insights and practical protocols for researchers in the field.

The linker is far more than a passive tether; it actively influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's degradation efficiency, selectivity, cell permeability, and pharmacokinetic properties.[][4][5]

The Impact of Linker Composition on PROTAC Performance

The chemical nature of the linker plays a significant role in the overall efficacy of a PROTAC. The most common linker types include polyethylene glycol (PEG), alkyl chains, and rigid linkers.

  • Polyethylene Glycol (PEG) Linkers: Known for their hydrophilicity and biocompatibility, PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.[2][] The length of the PEG chain is a critical parameter that needs to be optimized for each target and E3 ligase pair.[5]

  • Alkyl Linkers: These provide a simple and flexible connection between the two ligands.[] Their hydrophobicity can influence membrane permeability, and their flexibility can accommodate various protein conformations to facilitate ternary complex formation.[6]

  • Rigid Linkers: Incorporating cyclic structures like piperidine or piperazine, or aromatic rings, introduces rigidity to the linker.[][7] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced degradation potency and improved metabolic stability.[4][7]

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG Linkers
PEG3BRD4VHL5585[5]
PEG4BRD4VHL2095[5]
PEG5BRD4VHL15>98[5]
PEG6BRD4VHL3092[5]
Alkyl Linkers
C8 AlkylPI3K/mTORVHLOptimal-[6]
16-atom hydrocarbonEstrogen ReceptorpVHLMost effective-[8][9]
Rigid Linkers
Piperidine/PiperazineAndrogen Receptor---[7]

Note: Direct comparison across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins.

The Critical Role of Linker Length

The length of the linker is a crucial parameter that requires careful optimization. A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding and reduced degradation efficiency.[] Studies have shown that the optimal linker length is highly dependent on the specific protein target and the E3 ligase being recruited. For instance, in the case of estrogen receptor (ER) degradation, a 16-atom linker was found to be superior to a 12-atom linker.[8][9] For tankyrase (TBK1) degradation, linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.[10]

Visualizing the PROTAC Mechanism of Action

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC performance.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow PROTAC Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis PROTAC Synthesis (Varying Linkers) Degradation_Assay Western Blot (DC50, Dmax) Synthesis->Degradation_Assay Permeability_Assay PAMPA / Caco-2 Synthesis->Permeability_Assay Ternary_Complex_Assay Co-IP / NanoBRET Synthesis->Ternary_Complex_Assay PK_Studies Pharmacokinetic Studies Degradation_Assay->PK_Studies Permeability_Assay->PK_Studies Ternary_Complex_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Tumor Models) PK_Studies->PD_Studies Toxicity Toxicity Assessment PD_Studies->Toxicity

Caption: A typical experimental workflow for the comprehensive evaluation of PROTACs with different linkers, from in vitro characterization to in vivo studies.

Detailed Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of robust PROTAC development. The following are detailed protocols for key experiments used to evaluate PROTAC performance.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane, providing an early indication of its potential for oral bioavailability.[1]

Methodology:

  • Plate Preparation: Coat a filter plate (e.g., 96-well format) with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.

  • Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (dC/dt) * VA / (A * C0)

    Where dC/dt is the rate of appearance of the compound in the acceptor well, VA is the volume of the acceptor well, A is the surface area of the membrane, and C0 is the initial concentration in the donor well.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.[6]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to either the POI or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the E3 ligase, and other potential components of the complex to confirm their co-precipitation.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule, with a profound impact on its degradation efficiency, selectivity, and pharmacokinetic properties. A systematic evaluation of different linker types, lengths, and compositions is essential for the rational design of potent and effective protein degraders. By employing the quantitative comparisons and detailed experimental protocols outlined in this guide, researchers can accelerate the optimization of their PROTAC candidates and unlock the full therapeutic potential of this exciting modality.

References

Cost-benefit analysis of different synthetic pathways for Baricitinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic Pathways for Baricitinib Intermediates

This guide provides a detailed comparison of various synthetic strategies for the key intermediates of Baricitinib, a Janus kinase (JAK) inhibitor. The analysis focuses on cost-effectiveness, efficiency, and environmental impact, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Baricitinib, chemically known as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is constructed from two primary heterocyclic fragments: a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, and a functionalized azetidine side chain. The efficiency and cost of the overall synthesis are largely dependent on the routes chosen to prepare these key intermediates and the method used for their coupling. This guide explores three prominent synthetic strategies.

Pathway 1: Convergent Synthesis via Suzuki Coupling

This approach involves the separate synthesis of the two main fragments: a borate ester derivative of the azetidine-pyrazole side chain and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. These intermediates are then joined in a final palladium-catalyzed Suzuki coupling reaction. This route is noted for its high efficiency and suitability for industrial production.

Pathway 1: Suzuki Coupling Route start tert-butyl 3-oxoazetidine-1-carboxylate int1 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile start->int1 Horner-Emmons, Deprotection, Sulfonamidation int2 Borate Intermediate int1->int2 Nucleophilic Addition (DBU) baricitinib Baricitinib int2->baricitinib core 4-chloro-7H-pyrrolo [2,3-d]pyrimidine core->baricitinib Suzuki Coupling (Pd catalyst)

Figure 1. Convergent synthesis of Baricitinib using a Suzuki coupling reaction.

Cost-Benefit Analysis:

The primary advantage of this route is the high overall yield, reported to be as high as 49%. The convergent nature of the synthesis allows for the independent preparation and purification of the two key intermediates, which can lead to a higher purity final product. However, a significant drawback is the reliance on a palladium catalyst for the Suzuki coupling step.[1] Palladium is an expensive noble metal, which can substantially increase the overall cost of the synthesis, particularly on an industrial scale.[1]

Quantitative Data Summary:

MetricValueSource
Overall Yield ~49%
Key Steps Horner-Emmons, Nucleophilic Addition, Suzuki Coupling
Starting Materials tert-butyl 3-oxoazetidine-1-carboxylate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Key Reagents Diethyl (cyanomethyl)phosphonate, DBU, Palladium catalyst
Primary Cost Driver Palladium catalyst[1]

Experimental Protocol: Suzuki Coupling

To a solution of the borate intermediate and 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine in a suitable solvent system (e.g., a mixture of toluene and water), a palladium catalyst such as Pd(dppf)Cl2 and a base (e.g., K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC. After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Baricitinib.

Pathway 2: Synthesis via Nucleophilic Addition and "One-Pot" Core Formation

This pathway offers an alternative that avoids the costly Suzuki coupling. It features a "one-pot" synthesis for the pyrazole-pyrrolo[2,3-d]pyrimidine core and a separate synthesis for the azetidine side chain. The final coupling is achieved through a nucleophilic addition reaction, followed by deprotection.[1][2]

Pathway 2: Nucleophilic Addition Route start_core 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine int_core tert-butyl 4-(1H-pyrazol-4-yl)-7H- pyrrolo[2,3-d]pyrimidin-7-carboxylate start_core->int_core Boc Protection, One-Pot Substitution & Cyclization coupled Coupled Intermediate int_core->coupled Addition Reaction start_azetidine 1,3-dibromopropan-2-one int_azetidine 2-[1-(ethylsulfonyl)azetidin- 3-ylidene]acetonitrile start_azetidine->int_azetidine Condensation, Wittig Reaction int_azetidine->coupled baricitinib Baricitinib coupled->baricitinib Deprotection

Figure 2. Synthesis of Baricitinib via a nucleophilic addition coupling step.

Cost-Benefit Analysis:

The main benefit of this pathway is the avoidance of expensive palladium catalysts, which significantly reduces costs.[1] The "one-pot" synthesis of the pyrazole-containing core from 4-chloro-7-(tert-butyloxycarbonyl)-7H-pyrrolo[2,3-d]pyrimidine, hydrazine hydrate, and acrolein is an efficient step.[2] The overall yield is reported to be between 40-55%, which is comparable to the Suzuki route.[1] This method is described as having mild reaction conditions and intermediates that are easy to purify, making it highly suitable for industrial production.[1]

Quantitative Data Summary:

MetricValueSource
Overall Yield 40-55%[1]
Key Steps One-pot cyclization, Condensation, Addition, Deprotection[1][2]
Starting Materials 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 1,3-dibromopropan-2-one[1][2]
Key Reagents Hydrazine hydrate, Acrolein, Diethyl (cyanomethyl)phosphonate[2]
Primary Advantage Avoids use of expensive palladium catalysts[1]

Experimental Protocol: "One-Pot" Synthesis of the Pyrazole Core

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is first protected with di-tert-butyl dicarbonate to yield 4-chloro-7-(tert-butyloxycarbonyl)-7H-pyrrolo[2,3-d]pyrimidine. This protected intermediate is then subjected to a one-pot reaction with hydrazine hydrate and acrolein in a suitable solvent. This sequence involves a substitution followed by a cyclization to directly afford tert-butyl 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-carboxylate.[2]

Pathway 3: Green and Facile Synthesis of the Azetidine Intermediate

Several reported methods for synthesizing the key azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, suffer from drawbacks such as expensive starting materials, use of hazardous reagents, and poor yields.[3][4] An improved, greener route has been developed to address these issues, focusing on cost-effectiveness and environmental safety.[3][4]

Pathway 3: Green Azetidine Synthesis start Benzylamine + 2-(chloromethyl)oxirane int1 1-benzylazetidin-3-ol start->int1 Addition & Cyclization int2 tert-butyl 3-hydroxyazetidine -1-carboxylate int1->int2 Reduction & N-Boc Protection int3 tert-butyl 3-oxoazetidine -1-carboxylate int2->int3 Green Oxidation (Microchannel Reactor) int4 tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate int3->int4 Wittig Reaction final 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile int4->final Deprotection & Hinsberg Reaction

Figure 3. A green and cost-effective route to the key azetidine intermediate.

Cost-Benefit Analysis:

This pathway presents a significant improvement by using cheaper and more stable starting materials, such as benzylamine instead of the less stable benzhydrylamine.[4] A key innovation is the use of a green oxidation reaction in a microchannel reactor, which is more environmentally friendly and efficient.[4] The method is characterized by readily available starting materials, fewer by-products, and an easy work-up process.[3] This optimized synthesis of the azetidine intermediate can be integrated into the broader synthetic schemes (like Pathways 1 or 2) to improve their overall cost-effectiveness and environmental footprint.

Quantitative Data Summary:

MetricValueSource
Key Advantage Cost-effective, environmentally friendly, high yield for key steps[3][4]
Starting Materials Benzylamine, 2-(chloromethyl)oxirane[3]
Key Innovation Green oxidation in a microchannel reactor[4]
Drawbacks Avoided Expensive/unstable reagents, polluting by-products, poor yields[4]

Experimental Protocol: Synthesis of 1-benzylazetidin-3-ol

To a solution of benzylamine in water at 0–5 °C, 2-(chloromethyl)oxirane is added slowly. The reaction mixture is stirred at this temperature for 16 hours. The crude product is isolated by filtration, washed with water, and dried. The dried solid is then dissolved in acetonitrile, and sodium carbonate is added. The mixture is heated to reflux and stirred for another 16 hours. After completion, the reaction mixture is worked up to yield 1-benzylazetidin-3-ol.[3]

References

Safety Operating Guide

Personal protective equipment for handling 1-N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-N-Boc-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS RN: 141699-55-0). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for integrity before use and dispose of after handling. Use proper glove removal technique to avoid skin contact.[4]
Eye and Face Protection Safety goggles and/or face shieldIn situations with a potential for splashing, chemical goggles and a face shield are necessary. For tasks with low splash potential, safety glasses with side shields may be sufficient.[4]
Respiratory Protection Government-approved respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a chemical fume hood or if there is a risk of inhalation.[4] The type of respirator should be chosen based on the potential for aerosol or vapor generation.
Body Protection Protective clothingA lab coat or other protective clothing is required to prevent skin contact.[2][4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is crucial for safety.

1. Pre-Handling Check:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical fume hood is operational.

  • Confirm the location and accessibility of the nearest eyewash station and safety shower.[4]

2. Handling the Compound:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid direct contact with the substance.[4] Do not breathe dust, vapor, mist, or gas.[4]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[1][4]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in clearly labeled, sealed containers for hazardous waste.

  • Disposal Route: Dispose of this material and its container at a hazardous or special waste collection point. Do not empty into drains.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A 1. Pre-Handling Check - Verify PPE - Check Fume Hood - Locate Safety Equipment B 2. Compound Handling - Work in Fume Hood - Avoid Direct Contact - No Food/Drink A->B Proceed if Safe C 3. In Case of Exposure - Skin: Wash with Soap & Water - Eyes: Rinse for 15 min - Inhalation: Move to Fresh Air - Ingestion: Seek Medical Help B->C If Exposure Occurs D 4. Waste Disposal - Collect in Labeled Containers - Follow Hazardous Waste Protocols B->D After Use C->D After Decontamination

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Boc-3-hydroxyazetidine
Reactant of Route 2
Reactant of Route 2
1-N-Boc-3-hydroxyazetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.